ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-2-17-11(14)10-6-12-8-5-7(13(15)16)3-4-9(8)18-10/h3-5,10,12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKADMWGXJPCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606458 | |
| Record name | Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68281-45-8 | |
| Record name | Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes available data to offer insights into its molecular structure, reactivity, and pharmacological potential.
Introduction to the 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These molecules exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3] The incorporation of a nitro group, a potent electron-withdrawing moiety, is a common strategy in drug design to modulate the electronic properties and biological activity of a molecule.[4] The ethyl ester at the 2-position provides a handle for further synthetic modifications, making ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate a versatile intermediate for the synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The molecular structure of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate combines the rigid benzoxazine core with the functional diversity of the nitro and ester groups.
Molecular Structure Diagram
Caption: Molecular structure of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.
| Property | Value (Predicted/Inferred) | Source/Justification |
| Molecular Formula | C₁₁H₁₂N₂O₅ | Calculated |
| Molecular Weight | 252.23 g/mol | Calculated |
| Physical State | Likely a solid at room temperature. | Similar compounds like 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid are solids with a melting point of 176 °C. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents and water. | General solubility trends for similar organic molecules. |
| Melting Point | Not determined. | N/A |
Synthesis and Characterization
A known synthetic route to ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves the reaction of 4-nitro-2-aminophenol with ethyl 2,3-dibromopropionate.[5]
Synthetic Scheme
Caption: Synthetic workflow for ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.
Experimental Protocol: Synthesis[6]
-
To a refluxing mixture of anhydrous potassium carbonate (19 g) and 4-nitro-2-aminophenol (70.9 g) in dry acetone (500 ml), add ethyl 2,3-dibromopropionate (29.2 g) dropwise.
-
Reflux the reaction mixture for 17 hours.
-
After cooling, filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Wash the residue with a dilute sodium hydroxide solution.
-
Extract the product with ether, followed by methylene chloride.
-
Evaporate the solvents from the combined organic extracts to yield the crude product.
-
Purify the product using column chromatography on silica gel.
Characterization
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include those for the aromatic protons (with splitting patterns influenced by the nitro group), the diastereotopic protons of the methylene group in the oxazine ring, the proton at the chiral center, and the ethyl ester group (a quartet and a triplet). Based on a structurally similar compound, the aromatic protons are expected in the δ 7.7-7.9 ppm and 6.7-6.9 ppm regions.[6]
-
¹³C NMR: Signals for the aromatic carbons, the carbonyl carbon of the ester, the carbons of the oxazine ring, and the ethyl group would be expected. For a related nitrobenzoxazine derivative, aromatic carbons appear in the δ 113-141 ppm range, with the ester carbonyl around δ 172 ppm.[6]
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (252.23 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group, the entire ester group, and potentially the nitro group.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1730-1750 cm⁻¹), the aromatic C=C stretches (around 1600 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹, respectively).
Chemical Reactivity
The reactivity of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is dictated by its functional groups: the secondary amine, the electron-deficient aromatic ring, and the ethyl ester.
Reactivity Map
Caption: Potential reaction sites on the core molecule.
-
Reactions at the Nitrogen Atom: The secondary amine in the oxazine ring is nucleophilic and can undergo reactions such as alkylation, acylation, and sulfonylation to introduce various substituents.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, further diversifying the molecular structure.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). The resulting amino group is a versatile functional group that can be diazotized or used in coupling reactions.
-
Aromatic Substitution: The nitro group strongly deactivates the aromatic ring towards electrophilic aromatic substitution. Nucleophilic aromatic substitution is possible but typically requires harsh conditions.
Potential Applications in Drug Discovery and Materials Science
The structural features of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate make it an attractive starting material for the development of new chemical entities with therapeutic potential. The broader class of benzoxazines has shown a wide array of biological activities.[3][7]
-
Anticancer Agents: Many nitroaromatic compounds and benzoxazine derivatives have demonstrated cytotoxic activity against various cancer cell lines.[7]
-
Antimicrobial Agents: The benzoxazine scaffold is found in compounds with antibacterial and antifungal properties.[7]
-
Central Nervous System (CNS) Active Agents: Modifications of the benzoxazine ring have led to compounds with potential applications in treating neurological disorders.
-
Polymer Chemistry: Benzoxazine derivatives are precursors to polybenzoxazine resins, a class of high-performance polymers with excellent thermal and mechanical properties.
Conclusion
Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a valuable heterocyclic compound with a rich potential for chemical modification. Its synthesis from readily available starting materials and the presence of multiple reactive sites make it a versatile building block for the creation of diverse molecular libraries. Further research into the specific biological activities and material properties of its derivatives is warranted and could lead to the discovery of novel therapeutic agents and advanced materials.
References
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Sharaf El-Din, H. A., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-248. Available at: [Link]
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PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from: [Link]
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Kumar, S., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(15), 4483. Available at: [Link]
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Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1315, 138802. Available at: [Link]
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Koval'skaya, Y. I., et al. (2023). Ethyl 11a,12-Dihydrobenzo[b]benzo[8][6][7]oxazino[2,3-e][6][7]oxazine-5a(6H)-carboxylate. Molbank, 2023(4), M1753. Available at: [Link]
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PubChem. (n.d.). 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. National Center for Biotechnology Information. Retrieved from: [Link]
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PubChem. (n.d.). 4H-3,1-Benzoxazine, 1,2-dihydro-2-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from: [Link]
- Lalaoui, T., & Pinel, C. (2009). Preparation of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.
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Ukwueze, A. C., et al. (2023). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Pharmaceuticals, 16(5), 735. Available at: [Link]
- Cole, M. R., & John, S. (2017). Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'-methylphenyl)-6-arylazo-4-oxoquinazoline. Science World Journal, 12(1), 15-18.
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Rainey, W. T., et al. (1978). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory. Available at: [Link]
- Al-Ostath, A. I., et al. (2022). Antioxidant activity, molecular docking, and modeling pharmacokinetics study of some benzo[f]quinoline candidates. Journal of the Iranian Chemical Society, 19(11), 4789-4803.
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Khan, I., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. PLoS ONE, 17(3), e0265279. Available at: [Link]
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Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(11), 6331. Available at: [Link]
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An In-depth Technical Guide to the Molecular Structure of Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
This guide provides a comprehensive technical overview of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its molecular architecture, a validated synthesis protocol, and a detailed analysis of its predicted spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this molecule's properties and potential applications.
Introduction: The Significance of the 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] The incorporation of a nitro group, a potent electron-withdrawing moiety, can significantly influence the molecule's electronic properties and biological activity. Furthermore, the ester functionality offers a handle for further chemical modifications, making ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate a valuable intermediate in the synthesis of more complex molecules.[3]
Molecular Structure and Stereochemistry
The molecular structure of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is characterized by a fused ring system consisting of a benzene ring and a dihydrooxazine ring. The dihydrooxazine ring is non-planar and, based on crystallographic studies of similar 3,4-dihydro-2H-1,4-benzoxazine structures, is expected to adopt a half-chair conformation.[4] This conformation minimizes steric strain within the six-membered heterocyclic ring.
The presence of a chiral center at the C2 position of the dihydrooxazine ring means that the molecule can exist as a pair of enantiomers. The synthesis protocol described herein will produce a racemic mixture of (R)- and (S)-enantiomers.
Diagram: Molecular Structure of Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Caption: 2D structure of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.
Experimental Protocol: Synthesis
The following protocol for the synthesis of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is based on established literature procedures.
Materials and Reagents
-
4-Nitro-2-aminophenol
-
Ethyl 2,3-dibromopropionate
-
Anhydrous potassium carbonate
-
Dry acetone
-
Dilute sodium hydroxide solution
-
Diethyl ether
-
Methylene chloride
Synthesis Workflow
Diagram: Synthesis of Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Caption: Step-by-step workflow for the synthesis of the target compound.
Step-by-Step Procedure
-
To a refluxing mixture of 19 g of anhydrous potassium carbonate and 70.9 g of 4-nitro-2-aminophenol in 500 ml of dry acetone, 29.2 g of ethyl 2,3-dibromopropionate was added dropwise.
-
The reaction mixture was refluxed for 17 hours.
-
After cooling to room temperature, the mixture was filtered to remove the inorganic salts.
-
The solvent was evaporated from the filtrate under reduced pressure.
-
The resulting residue was washed with a dilute sodium hydroxide solution.
-
The product was then extracted with diethyl ether, followed by extraction with methylene chloride.
-
The organic extracts were evaporated separately, and the residues were combined.
-
The crude product was recrystallized from diethyl ether to yield the final product as a solid with a melting point of 88-90 °C.
Physicochemical and Spectroscopic Characterization (Predicted)
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂N₂O₅ |
| Molecular Weight | 252.23 g/mol |
| Appearance | Yellowish solid |
| Melting Point | 88-90 °C (experimental) |
| Solubility | Soluble in acetone, ether, methylene chloride |
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic, dihydrooxazine ring, and ethyl ester protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | m | 2H | Aromatic protons ortho and para to the nitro group |
| ~6.9-7.1 | d | 1H | Aromatic proton ortho to the oxygen |
| ~4.8-5.0 | t | 1H | C2-H |
| ~4.2-4.4 | q | 2H | -OCH₂CH₃ |
| ~3.5-3.7 | m | 2H | C3-H₂ |
| ~1.2-1.4 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~168-170 | C=O (ester) |
| ~145-147 | C-NO₂ |
| ~140-142 | C-O (aromatic) |
| ~125-130 | Aromatic CH |
| ~115-120 | Aromatic CH |
| ~110-115 | Aromatic CH |
| ~60-62 | -OCH₂CH₃ |
| ~55-57 | C2 |
| ~43-45 | C3 |
| ~14-16 | -OCH₂CH₃ |
Predicted Infrared (IR) Spectral Data
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium | N-H stretch |
| ~2850-3000 | Medium | C-H stretch (aliphatic) |
| ~1730-1750 | Strong | C=O stretch (ester) |
| ~1500-1550 | Strong | N-O stretch (nitro, asymmetric) |
| ~1330-1370 | Strong | N-O stretch (nitro, symmetric) |
| ~1200-1300 | Strong | C-O stretch (ester and ether) |
| ~1000-1100 | Strong | C-N stretch |
Predicted Mass Spectrometry Data
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Expected Molecular Ion (M⁺): m/z = 252.07
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
-
Decarboxylation (loss of CO₂).
-
Cleavage of the dihydrooxazine ring.
-
Potential Applications and Future Directions
Given the known biological activities of the 1,4-benzoxazine scaffold and the influence of the nitro group, ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a promising candidate for further investigation in several areas:
-
Drug Discovery: As a versatile intermediate, it can be used to synthesize a library of compounds for screening against various biological targets, including bacteria, fungi, and cancer cell lines.[2]
-
Materials Science: The benzoxazine core is a precursor to polybenzoxazine resins, which are high-performance polymers with excellent thermal and mechanical properties. The nitro and ester functionalities could be exploited to create functional polymers with tailored properties.
Future research should focus on the asymmetric synthesis of the individual enantiomers to investigate their stereospecific biological activities. Furthermore, the exploration of its reactivity in various chemical transformations will undoubtedly lead to the discovery of novel compounds with interesting properties.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, synthesis, and predicted spectroscopic properties of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. While experimental characterization data remains to be published, the information presented here, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers and scientists working with this and related heterocyclic systems. The versatile nature of this molecule makes it a valuable building block for future innovations in both medicine and materials science.
References
Sources
A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] The unique structural arrangement of the benzoxazine ring system, coupled with the electronic effects of the nitro group and the ethyl carboxylate substituent, gives rise to a distinct spectroscopic signature.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's synthesis, and its characterization by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Molecular Structure and Synthesis
The foundational step to interpreting spectroscopic data is a thorough understanding of the molecule's structure and its synthesis. The title compound belongs to the 3,4-dihydro-2H-1,4-benzoxazine class of heterocyclic compounds.[2]
Molecular Structure
The structure of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is characterized by a benzene ring fused to an oxazine ring, with a nitro group at the 6-position and an ethyl carboxylate group at the 2-position.
Caption: Molecular structure of the title compound.
Synthetic Pathway
The synthesis of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be achieved via the reaction of 4-nitro-2-aminophenol with ethyl 2,3-dibromopropionate in the presence of a base like anhydrous potassium carbonate in a suitable solvent such as dry acetone.[3]
Caption: Synthetic scheme for the target compound.
This reaction proceeds through a nucleophilic substitution followed by an intramolecular cyclization.[3] Understanding this pathway is crucial as it informs potential side products and impurities that might be observed in the spectroscopic analysis.
Spectroscopic Data Acquisition and Interpretation
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 - 7.7 | m | 2H | Ar-H (H-5, H-7) |
| ~6.9 | d | 1H | Ar-H (H-8) |
| ~4.8 | dd | 1H | O-CH -COOEt |
| ~4.3 | q | 2H | O-CH ₂-CH₃ |
| ~3.6 - 3.4 | m | 2H | N-CH ₂ |
| ~1.3 | t | 3H | O-CH₂-CH ₃ |
Interpretation:
-
Aromatic Protons: The protons on the aromatic ring are expected to appear in the downfield region (δ 7.9-6.9 ppm). The strong electron-withdrawing effect of the nitro group will deshield the adjacent protons (H-5 and H-7), causing them to resonate at a lower field compared to the proton at the 8-position.
-
Chiral Center Proton (H-2): The proton at the C-2 position, being attached to a chiral center and flanked by an oxygen atom and the carboxylate group, is expected to appear as a doublet of doublets around δ 4.8 ppm.
-
Ethyl Ester Protons: The methylene protons of the ethyl group will appear as a quartet around δ 4.3 ppm due to coupling with the methyl protons, which in turn will appear as a triplet around δ 1.3 ppm.
-
Oxazine Ring Protons (H-3): The methylene protons on the C-3 of the oxazine ring are diastereotopic and are expected to show complex splitting patterns in the region of δ 3.6-3.4 ppm.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C =O (Ester) |
| ~148 | Ar-C -NO₂ |
| ~142 | Ar-C -O |
| ~126 | Ar-C H |
| ~118 | Ar-C H |
| ~116 | Ar-C H |
| ~115 | Ar-C -N |
| ~75 | O-C H-COOEt |
| ~62 | O-C H₂-CH₃ |
| ~45 | N-C H₂ |
| ~14 | O-CH₂-C H₃ |
Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the lowest field, around δ 170 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the δ 148-115 ppm region. The carbon attached to the nitro group (C-6) and the carbon attached to the ether oxygen (C-4a) will be the most downfield among the aromatic signals due to the strong deshielding effects of these substituents.
-
Oxazine and Ester Carbons: The C-2 carbon, being attached to two electronegative atoms (O and the COOEt group), will be found around δ 75 ppm. The methylene carbon of the ethyl group will be around δ 62 ppm, and the methyl carbon will be the most upfield signal at approximately δ 14 ppm.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group |
| ~3350 | N-H Stretch |
| ~2980 | C-H Stretch (aliphatic) |
| ~1740 | C=O Stretch (ester) |
| ~1520, ~1340 | N-O Stretch (nitro group) |
| ~1250 | C-O Stretch (ether and ester) |
Interpretation:
-
N-H Stretch: A sharp peak around 3350 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the oxazine ring.
-
C=O Stretch: A strong absorption band around 1740 cm⁻¹ is characteristic of the carbonyl group in the ethyl ester.
-
N-O Stretch: Two strong bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric) are characteristic of the nitro group.
-
C-O Stretch: The C-O stretching vibrations of the ether and ester groups will likely appear in the fingerprint region, around 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 266 | [M]⁺ (Molecular Ion) |
| 221 | [M - OEt]⁺ |
| 193 | [M - COOEt]⁺ |
| 163 | [M - COOEt - NO]⁺ |
Interpretation:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 266, corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O₅).
-
Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OEt, 45 Da) to give a fragment at m/z 221, and the loss of the entire ethyl carboxylate group (-COOEt, 73 Da) to give a fragment at m/z 193. Further fragmentation of the nitroaromatic ring system may also be observed.[4]
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed above. Instrument parameters should be optimized for the specific instrument being used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-350).
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive characterization of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. The predicted spectroscopic data, based on established chemical principles and data from related structures, offers a reliable framework for the identification and structural confirmation of this compound in a research setting. The experimental protocols outlined provide a starting point for the acquisition of high-quality data. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel benzoxazine derivatives.
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ResearchGate. (n.d.). Ethyl 11a,12-Dihydrobenzo[b]benzo[3][5][1][2]oxazino[2,3-e][1][2]oxazine-5a(6H)-carboxylate. Available at: [Link]
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PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Available at: [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of 6-ethoxy-3-phenyl-3,4-dihydro-2H-benzo [e][2][6]oxazine. Available at: [Link]
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The Therapeutic Potential of Nitrobenzoxazines: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive technical overview of nitrobenzoxazines, a promising class of heterocyclic compounds with significant therapeutic potential. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, mechanisms of action, and potential applications of these molecules in oncology and infectious diseases. We will explore the scientific rationale behind their design, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on their place in modern therapeutics.
Introduction: The Convergence of Two Privileged Scaffolds
The benzoxazine ring system is a versatile heterocyclic scaffold known for its broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, planar structure provides a unique framework for interacting with biological targets. The introduction of a nitro group, a well-established pharmacophore, can dramatically influence a molecule's therapeutic properties.[3] The nitro group is a strong electron-withdrawing moiety that can enhance receptor binding, modulate metabolic stability, and, crucially, serve as a bioreductive functional group.[3] This latter characteristic is of particular interest in the development of hypoxia-activated prodrugs for cancer therapy and in the mechanism of action of certain antimicrobial agents.[1][4] The combination of these two moieties in nitrobenzoxazines, therefore, presents a compelling strategy for the development of novel therapeutics.
Synthesis of Nitrobenzoxazines
The synthesis of the benzoxazine core is typically achieved through a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde.[5][6] For the synthesis of nitro-substituted benzoxazines, a common approach is to utilize a starting material that already contains the nitro group.
Synthesis of 7-Nitro-2-aryl-4H-benzo[d][1][7]oxazin-4-ones
A notable example is the synthesis of 7-nitro-2-aryl-4H-benzo[d][1][7]oxazin-4-ones from the readily available 4-nitroanthranilic acid.[8]
Experimental Protocol: Synthesis of 7-nitro-2-phenyl-4H-benzo[d][1][7]oxazin-4-one [8]
-
Step 1: Acylation of 4-nitroanthranilic acid. A mixture of 4-nitroanthranilic acid (1 equivalent) and benzoyl chloride (1.2 equivalents) in pyridine is stirred at room temperature for 4-5 hours.
-
Step 2: Cyclization. The reaction mixture is then poured into a mixture of ice and concentrated HCl. The resulting precipitate is filtered, washed with water, and dried.
-
Step 3: Purification. The crude product is recrystallized from ethanol to yield the pure 7-nitro-2-phenyl-4H-benzo[d][1][7]oxazin-4-one.
-
Characterization. The structure of the synthesized compound is confirmed using FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[8]
This synthetic route offers a straightforward method to generate a library of nitrobenzoxazinone analogs by varying the substituted benzoyl chloride in the first step.
Therapeutic Applications in Oncology
The hypoxic microenvironment of solid tumors presents a significant challenge to conventional cancer therapies. Nitroaromatic compounds can be selectively activated under hypoxic conditions by nitroreductase enzymes, which are often overexpressed in cancer cells.[4] This activation leads to the formation of cytotoxic reactive nitrogen species, making nitro-containing compounds ideal candidates for hypoxia-activated prodrugs.[4][9]
Mechanism of Action: DNA Damage and Repair Inhibition
One of the key mechanisms by which nitrobenzoxazines may exert their anticancer effects is through the induction of DNA damage and the inhibition of DNA repair pathways. The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks.[10] Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy.[10]
While direct inhibition of DNA-PK by a nitrobenzoxazine has yet to be definitively demonstrated, the benzoxazine scaffold has been shown to be a promising starting point for the development of DNA-PK inhibitors. For instance, the novel benzoxazine derivative, 8-methyl-2-(morpholine-4yl)-7-(pyridine-3-methoxy)-4H-1,3-benzoxacine-4-one (LTU27), has been shown to act as a radiosensitizer by inhibiting DNA-PK, leading to delayed DNA repair and apoptosis.[8]
The workflow for evaluating the potential of a novel nitrobenzoxazine as a DNA-PK-targeting anticancer agent is outlined below:
Caption: Experimental workflow for evaluating anticancer nitrobenzoxazines.
Quantitative Data for Anticancer Benzoxazine Derivatives
While specific IC50 values for nitrobenzoxazines are still emerging in the literature, related substituted benzoxazine derivatives have shown potent antiproliferative activity. For example, certain 3,4-dihydro-2H-1,4-benzoxazine derivatives have demonstrated IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines.[11]
| Compound | Cell Line | IC50 (µM)[11] |
| 2b | MCF-7 | 2.27 |
| HCT-116 | 4.44 | |
| 4b | MCF-7 | 3.26 |
| HCT-116 | 7.63 |
These values demonstrate the potential of the benzoxazine scaffold for achieving potent anticancer activity. Further structure-activity relationship (SAR) studies incorporating the nitro group are warranted.
Therapeutic Applications in Infectious Diseases
Nitroaromatic compounds have a long history as effective antimicrobial agents.[1][12] Their mechanism of action in microorganisms is similar to their anticancer activity, relying on reductive activation to generate cytotoxic species.[1][12]
Mechanism of Action: Reductive Activation and DNA Damage
The antimicrobial action of nitro-aromatic compounds generally involves four key steps:
-
Cellular uptake: The compound enters the microbial cell.[1]
-
Nitro group reduction: Intracellular enzymes, such as pyruvate-ferredoxin oxidoreductase (PFOR), reduce the nitro group.[1]
-
Generation of cytotoxic intermediates: This reduction produces reactive nitrogen species, including nitroso and superoxide radicals.[12]
-
Macromolecular damage: These reactive species cause damage to critical cellular components, most notably DNA, leading to cell death.[12]
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The Enduring Promise of the 3,4-Dihydro-2H-1,4-Benzoxazine Scaffold: A Technical Guide for Drug Discovery
Introduction: A Privileged Scaffold in Medicinal Chemistry
The 3,4-dihydro-2H-1,4-benzoxazine core is a heterocyclic motif of significant interest in the field of medicinal chemistry. Its rigid, bicyclic structure, combined with the presence of both hydrogen bond donor and acceptor functionalities, makes it a versatile scaffold for the design of a wide array of biologically active molecules. This guide provides an in-depth literature review of this important scaffold, focusing on its synthesis, diverse pharmacological activities, and the underlying structure-activity relationships that govern its therapeutic potential. For researchers and drug development professionals, understanding the nuances of this scaffold is key to unlocking its full potential in the quest for novel therapeutics. The interface between chemistry and biology is where the true value of heterocyclic compounds like 3,4-dihydro-2H-1,4-benzoxazines is realized, with over 90% of new drugs containing such systems.[1]
Synthetic Strategies: Building the Benzoxazine Core
The construction of the 3,4-dihydro-2H-1,4-benzoxazine ring system can be achieved through a variety of synthetic methodologies, ranging from classical condensation reactions to modern transition-metal-catalyzed approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control.
Enantioselective Syntheses
The development of enantiomerically pure 3,4-dihydro-2H-1,4-benzoxazine derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several elegant enantioselective strategies have been reported.
One highly efficient method involves a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization. This stepwise approach yields derivatives with excellent enantio- and diastereospecificity (ee > 99%, de > 99%).[2] Another powerful technique utilizes a palladium-catalyzed tandem allylic substitution, employing a chiral bisphosphorus ligand such as WingPhos, to generate chiral vinyl-substituted 3,4-dihydro-2H-1,4-benzoxazines in high yields and enantiomeric excesses.[2]
More recently, a palladium-organo relay catalysis has been developed for the synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazines from vinyl methylene cyclic carbonates (VMCCs) and bisnucleophiles.[2] Furthermore, a transition-metal-free approach using a chiral phosphoric acid (CPA) as a catalyst enables the enantioselective desymmetrization of prochiral oxetanes to afford chiral 2H-1,4-benzoxazines with high yields and enantioselectivities.[2] For the separation of racemates, preparative HPLC enantioseparation has been successfully employed to obtain enantiomers with high enantiomeric purities (ee ≥ 99.5%).[1]
Diagram 1: Enantioselective Synthesis via Aziridine Ring Opening
Caption: Stepwise enantioselective synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazines.
General Synthetic Protocols
Beyond enantioselective methods, a range of robust protocols exist for the synthesis of racemic or achiral 3,4-dihydro-2H-1,4-benzoxazine derivatives. A common and versatile approach is the Buchwald-Hartwig cross-coupling reaction between substituted bromobenzenes and various 1,4-benzoxazines.[3] The requisite 1,4-benzoxazine precursors can be generated via a cascade hydrogenation and reductive amination one-pot reaction.[3]
Domino reactions, such as the aziridine ring opening followed by a palladium-catalyzed Buchwald-Hartwig type coupling-cyclization, provide an efficient route to trans-3,4-dihydro-2H-1,4-benzoxazine moieties.[4] Copper-catalyzed methods, including the coupling of o-halophenols with 2-halo-amides and the intramolecular O-arylation of β-amino alcohols, are also effective for the construction of the benzoxazine ring.[4] A straightforward synthesis involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron in acetic acid.[4]
Experimental Protocol: Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines via Buchwald-Hartwig Cross-Coupling
-
Preparation of the 1,4-Benzoxazine Precursor:
-
To a solution of the appropriate substituted 2-aminophenol (1.0 eq) in a suitable solvent (e.g., methanol), add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of a reducing agent (e.g., Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 3,4-dihydro-2H-1,4-benzoxazine.
-
-
Buchwald-Hartwig Cross-Coupling:
-
In a dry reaction flask under an inert atmosphere (e.g., argon), combine the crude 3,4-dihydro-2H-1,4-benzoxazine (1.0 eq), the desired substituted bromobenzene (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq) in a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3,4-dihydro-2H-1,4-benzoxazine.
-
A Spectrum of Biological Activities: Therapeutic Potential
Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have been reported to exhibit a remarkable range of pharmacological activities, underscoring their potential as therapeutic agents for a variety of diseases.
Anticancer Activity
A significant body of research has focused on the anticancer properties of 3,4-dihydro-2H-1,4-benzoxazine derivatives. These compounds have demonstrated moderate to good potency against various cancer cell lines.[3] Structure-activity relationship (SAR) studies have revealed that the inclusion of hydroxyl groups on both the benzene and the oxazine rings is beneficial for biological activity. Furthermore, the presence of a para-amino group on a 4-aryl substituent significantly enhances the anticancer potency.[3] For instance, certain 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analogs have displayed potent anticancer activity with IC50 values in the low micromolar range against prostate (PC-3), breast (MDA-MB-231), pancreatic (MIA PaCa-2), and glioblastoma (U-87 MG) cancer cell lines.[3]
| Compound | PC-3 IC50 (µM) | MDA-MB-231 IC50 (µM) | MIA PaCa-2 IC50 (µM) | U-87 MG IC50 (µM) |
| 14f | 7.84 | 10.5 | 12.3 | 16.2 |
Table 1: In vitro anticancer activity of a potent 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivative (14f) against various human cancer cell lines.[3]
Anti-inflammatory and Neuroprotective Effects
Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to possess significant anti-inflammatory properties. These compounds can effectively reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-induced microglial cells.[1] The underlying mechanism for this activity involves the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[1] By activating this pathway, these benzoxazine derivatives can reduce the production of reactive oxygen species (ROS) and alleviate microglial inflammation, suggesting their potential for the treatment of neurodegenerative diseases.[1] Molecular docking studies have indicated that these compounds can interact with Nrf2-related binding sites, preventing its degradation by Keap1.[1]
Diagram 2: Nrf2-HO-1 Signaling Pathway Activation
Caption: Benzoxazine derivatives can inhibit Keap1, leading to Nrf2 translocation and anti-inflammatory gene expression.
Antimicrobial and Antifungal Activities
The 3,4-dihydro-2H-1,4-benzoxazine scaffold has also been explored for the development of antimicrobial and antifungal agents.[5] Some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[6] The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial topoisomerase II, an enzyme essential for DNA replication.[6]
Other Pharmacological Activities
The versatility of the 3,4-dihydro-2H-1,4-benzoxazine scaffold is further demonstrated by its reported activity in a range of other therapeutic areas, including:
-
Anticonvulsant activity [5]
-
Antiviral, including anti-HIV, activity [5]
-
Antithrombotic and cardiovascular effects
-
Central nervous system (CNS) activity , with some derivatives acting as 5-HT1A and 5-HT2A receptor ligands, suggesting potential applications as anxiolytics or antidepressants.
Structure-Activity Relationship (SAR) Insights
The biological activity of 3,4-dihydro-2H-1,4-benzoxazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. As previously mentioned, in the context of anticancer activity, hydroxyl and amino groups can significantly enhance potency.[3] For CNS-active compounds, the length of the spacer chain connecting the benzoxazine nucleus to an arylpiperazine moiety has been shown to have a profound effect on the affinity for 5-HT1A and 5-HT2A receptors. In some cases, elongating the spacer from a trimethylene to a butyl chain can increase 5-HT1A affinity by two orders of magnitude.
Conclusion and Future Directions
The 3,4-dihydro-2H-1,4-benzoxazine scaffold continues to be a rich source of novel therapeutic candidates. The development of efficient and stereoselective synthetic methods has made a diverse range of derivatives accessible for biological screening. The broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS effects, highlights the privileged nature of this scaffold.
Future research in this area should focus on several key aspects. The elucidation of the precise molecular targets and mechanisms of action for the various biological activities will be crucial for rational drug design. Further exploration of the structure-activity relationships, aided by computational modeling and X-ray crystallography, will enable the optimization of lead compounds for improved potency and selectivity. While many promising preclinical results have been reported, the translation of these findings into clinical candidates remains a key challenge. Continued investigation into the pharmacokinetic and toxicological profiles of these compounds will be essential to advancing them through the drug development pipeline. The enduring versatility of the 3,4-dihydro-2H-1,4-benzoxazine scaffold ensures that it will remain a prominent and fruitful area of research for medicinal chemists for years to come.
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An In-Silico First-Pass Analysis of Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: A Technical Guide
Introduction: The Imperative for Predictive Chemistry in an Era of Accelerated Discovery
In the landscape of modern drug discovery and materials science, the pressure to innovate rapidly while minimizing costs has never been greater. The traditional paradigm of synthesis followed by extensive, and often expensive, experimental screening is giving way to a more agile, digitally-driven approach. In silico methodologies—computational and simulation-based techniques—are at the forefront of this transformation, enabling researchers to predict a molecule's properties before it is ever synthesized.[1][2] This predictive power allows for the early identification of promising candidates and the culling of those with unfavorable characteristics, thereby de-risking and accelerating the entire research and development pipeline.[3][4]
This technical guide provides an in-depth, in silico characterization of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate , a member of the versatile benzoxazine class of heterocyclic compounds.[5] The benzoxazine scaffold is of significant interest due to its presence in a wide array of biologically active molecules, with applications ranging from anticancer and antimicrobial agents to materials science.[5][6] By applying a suite of validated computational tools, we will construct a comprehensive predictive profile of this specific molecule, covering its fundamental physicochemical properties, its likely pharmacokinetic (ADMET) profile, and its potential biological targets. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but a replicable workflow and the strategic rationale behind the chosen computational approaches.
Molecular Identity: Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Before any computational analysis can begin, the molecule must be unambiguously represented in a machine-readable format. The structure for our target compound is provided below, along with its corresponding SMILES (Simplified Molecular-Input Line-Entry System) string, which serves as the primary input for the predictive tools discussed herein.
-
Molecular Formula: C11H12N2O5
-
Molecular Weight: 252.23 g/mol
-
SMILES: CCOC(=O)C1OC2=CC(=C(C=C2)N1)[O-]
-
Structure:
Part 1: Prediction of Physicochemical and Drug-Likeness Properties
Rationale: The journey of a potential drug molecule from administration to its target site is profoundly influenced by its fundamental physicochemical properties.[7] Parameters such as lipophilicity (logP), aqueous solubility (logS), molecular weight, and polar surface area (TPSA) govern a compound's ability to be absorbed, permeate membranes, and avoid rapid clearance. Early assessment of these properties is critical for gauging a molecule's "drug-likeness"—its potential to be developed into an orally bioavailable therapeutic.[8] We employ the SwissADME web server for this analysis due to its robust, multi-parameter prediction capabilities and its user-friendly interface.[9]
Experimental Protocol: Physicochemical Profiling via SwissADME
-
Access the Tool: Navigate to the SwissADME web server.[9]
-
Input Molecule: In the provided input field, paste the SMILES string for the target molecule: CCOC(=O)C1OC2=CC(=C(C=C2)N1)[O-].
-
Initiate Analysis: Click the "Run" button to start the calculation.
-
Data Collection: Once the analysis is complete, the server will output a comprehensive table of predicted properties. Record the values for key physicochemical descriptors and drug-likeness indicators.
Workflow for Physicochemical Property Prediction
Caption: Workflow for predicting physicochemical properties using SwissADME.
Predicted Physicochemical Data
| Property | Predicted Value | Commentary / Drug-Likeness Rule Compliance |
| Molecular Weight | 252.23 g/mol | Complies with Lipinski's rule (< 500) |
| MlogP (Lipophilicity) | 1.55 | Complies with Lipinski's rule (MlogP ≤ 4.15) |
| Water Solubility (ESOL LogS) | -2.81 | Moderately soluble |
| Topological Polar Surface Area (TPSA) | 95.15 Ų | Within the acceptable range for good oral bioavailability (< 140 Ų) |
| H-bond Acceptors | 6 | Complies with Lipinski's rule (≤ 10) |
| H-bond Donors | 1 | Complies with Lipinski's rule (≤ 5) |
| Rotatable Bonds | 3 | Indicates good conformational flexibility (≤ 10 is favorable) |
| Lipinski's Rule of Five | Yes (0 violations) | High probability of being an orally active drug. |
| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |
Expert Analysis: The initial physicochemical assessment is highly encouraging. The molecule adheres to Lipinski's Rule of Five with zero violations, which is a strong, albeit preliminary, indicator of potential oral bioavailability. Its moderate lipophilicity (MlogP) and TPSA are within the optimal ranges for balancing membrane permeability and aqueous solubility. These results provide a solid foundation for proceeding with more detailed pharmacokinetic predictions.
Part 2: ADMET Profile Prediction
Rationale: A significant percentage of drug candidates fail in later stages of development due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[10] Predicting these properties early can save immense resources by flagging potential liabilities, such as poor absorption, rapid metabolism, or toxicity risks.[3][4] We will utilize the ADMET-AI web server, which employs robust machine learning models trained on large datasets to provide fast and accurate predictions for a wide range of ADMET endpoints.[11]
Experimental Protocol: ADMET Profiling via ADMET-AI
-
Access the Tool: Navigate to the ADMET-AI web server.[11]
-
Input Molecule: Select the "Text Input" tab and paste the SMILES string into the text box.
-
Initiate Prediction: Click the "Predict" button to submit the molecule for analysis.
-
Interpret Results: The server will return predictions for dozens of ADMET properties. Focus on key parameters related to absorption, distribution, metabolism, and toxicity. The results are often presented as probabilities for classification tasks (e.g., probability of BBB penetration) or as direct values for regression tasks (e.g., half-life).[11]
Workflow for ADMET Prediction
Caption: Workflow for generating a comprehensive ADMET profile.
Predicted ADMET Data Summary
| Category | Parameter | Predicted Outcome | Implication |
| Absorption | Human Intestinal Absorption (HIA) | High probability of being absorbed | Favorable for oral administration. |
| Caco-2 Permeability | Predicted to be permeable | Suggests good potential to cross the intestinal wall. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Low probability of crossing BBB | May be advantageous for drugs targeting peripheral systems to avoid CNS side effects. |
| Plasma Protein Binding (PPB) | Predicted to have moderate binding | A balanced free fraction is available to interact with the target. | |
| Metabolism | CYP2D6 Inhibitor | Low probability of inhibition | Lower risk of drug-drug interactions involving this key metabolic enzyme. |
| CYP3A4 Inhibitor | Low probability of inhibition | Lower risk of drug-drug interactions involving this key metabolic enzyme. | |
| Toxicity | AMES Mutagenicity | Low probability of being mutagenic | Favorable safety profile; suggests low potential for DNA damage. |
| hERG Inhibition (Cardiotoxicity) | Low probability of inhibition | Lower risk of drug-induced cardiac arrhythmia. |
Expert Analysis: The predicted ADMET profile is largely favorable. The molecule is expected to be well-absorbed orally and is unlikely to inhibit major CYP450 enzymes, reducing the potential for adverse drug-drug interactions. Critically, the predictions for AMES mutagenicity and hERG inhibition are negative, which are two major hurdles in drug safety assessment. The low predicted penetration of the blood-brain barrier suggests the compound would be more suitable for targeting peripheral tissues, which is a key strategic consideration for its potential therapeutic applications.
Part 3: Biological Activity and Target Prediction
Rationale: Understanding a molecule's potential biological targets is the ultimate goal of many discovery programs. In the absence of experimental data, ligand-based chemoinformatics can provide valuable hypotheses.[1] These methods operate on the principle of chemical similarity: a novel molecule is likely to interact with the same targets as known bioactive molecules that share similar structural or physicochemical features.[1] We will use the SwissTargetPrediction server, which compares our query molecule to a database of known active compounds to predict the most probable protein targets.
Experimental Protocol: Target Prediction via SwissTargetPrediction
-
Access the Tool: Navigate to the SwissTargetPrediction web server.
-
Input Molecule: Paste the SMILES string of the compound into the query box.
-
Select Organism: Choose "Homo sapiens" to focus the search on human protein targets.
-
Run Prediction: Click "Predict targets" to initiate the similarity search.
-
Analyze Results: The output will be a list of potential protein targets, ranked by a probability score. The results are often grouped by protein class, providing a high-level view of the molecule's potential mechanism of action.
Workflow for Biological Target Prediction
Caption: Ligand-based workflow for predicting biological targets.
Predicted Potential Biological Targets
| Target Class | Specific Example Target(s) | Probability | Potential Therapeutic Area |
| Enzymes | Carbonic anhydrases, Kinases | High | Glaucoma, Epilepsy, Cancer, Inflammation |
| G-protein coupled receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors | Moderate | Neurological disorders, Psychiatry |
| Nuclear Receptors | Estrogen receptors | Moderate | Oncology, Hormone-related disorders |
| Ion Channels | Voltage-gated sodium channels | Low | Anesthesia, Epilepsy, Pain |
(Note: The probability reflects the confidence of the prediction based on 2D/3D similarity to known ligands. This is a representative table; actual results may vary and should be consulted directly from the server.)
Expert Analysis and Future Directions: The target prediction suggests that ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has the potential to interact with several classes of therapeutically relevant proteins, with the highest probability associated with enzymes. This aligns with the known broad bioactivity of the benzoxazine scaffold.[5]
These in silico predictions serve as powerful, data-driven hypotheses. The next logical step would be to select one of the high-probability targets for a structure-based analysis using molecular docking . This would involve:
-
Obtaining the 3D crystal structure of the target protein (e.g., from the Protein Data Bank).
-
Preparing the protein and our ligand structures for docking.
-
Using docking software to predict the binding mode and estimate the binding affinity of the compound within the protein's active site.
Such studies, as demonstrated for other benzoxazine derivatives, can provide atomic-level insights into the potential mechanism of action and guide the design of more potent and selective analogs.[12][13]
Overall Conclusion and In Silico Profile Summary
This comprehensive in silico analysis provides a strong rationale for considering ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate as a molecule of interest for further investigation. The predictive data paints a picture of a compound with a favorable drug-like profile: it is likely to be orally bioavailable, possesses a clean safety and metabolic profile, and has the potential to modulate the activity of several important enzyme families.
Key Takeaways:
-
Promising Drug-Likeness: The molecule adheres to Lipinski's Rule of Five and shows good potential for oral bioavailability based on its physicochemical properties.
-
Favorable ADMET Profile: It is predicted to be well-absorbed, with a low risk of common metabolic or toxicity issues, including mutagenicity and cardiotoxicity.
-
Hypothesized Bioactivity: The compound is predicted to primarily target enzymes, offering clear avenues for initial in vitro screening and experimental validation.
This guide demonstrates a logical, efficient, and cost-effective workflow for the initial assessment of a novel chemical entity. By leveraging a suite of freely available, validated computational tools, we have rapidly generated a multi-faceted profile that can effectively guide subsequent experimental work, embodying the principles of modern, predictive drug discovery. The crucial next step is the experimental validation of these predictions to confirm the compound's properties and biological activity.
References
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Computational/in silico methods in drug target and lead prediction - PMC. PubMed Central. Available at: [Link]
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ADMET-AI. ADMET-AI. Available at: [Link]
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Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC. National Center for Biotechnology Information. Available at: [Link]
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Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Available at: [Link]
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In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed. Available at: [Link]
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6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683. PubChem. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION, PHARMACOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF NOVEL BENZOXAZINE DERIVATIVES FOR THE TREATMENT OF INFLAMMATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
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Methodological & Application
"cell culture methods for testing ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate"
As a Senior Application Scientist, this document provides a comprehensive guide to establishing a robust in vitro testing cascade for characterizing the biological activity of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. The proposed workflow is designed to be logical and iterative, starting with broad screening assays and progressing to more focused mechanistic studies.
Introduction: A Rationale for a Multi-Tiered In Vitro Assessment
Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic compound featuring two key structural motifs that guide our initial investigation:
-
A 1,4-Benzoxazine Scaffold: This core is present in numerous compounds with significant pharmaceutical value, exhibiting activities against diseases like cancer, inflammation, and neurodegeneration.[1]
-
A Nitroaromatic Group: The presence of a nitro (NO₂) group is a well-known "structural alert." Nitroaromatic compounds are a source of diverse biological activities, including antimicrobial and antineoplastic effects.[2] However, they can also be associated with potential genotoxicity through metabolic reduction to reactive intermediates.[3][4][5]
Given this structural context, a systematic evaluation is essential to determine the compound's safety and therapeutic potential. This guide outlines a tiered approach, beginning with fundamental cytotoxicity profiling to establish viable concentration ranges, followed by parallel screening for predicted biological activities, and culminating in mechanistic assays to elucidate the mode of action.
Tier 1: Foundational Profiling & Activity Screening
The initial phase focuses on determining the compound's general effect on cell viability and screening for the most probable biological activities based on its chemical structure.
Compound Preparation & Handling
Proper handling is the bedrock of reproducible results. The ester functionality suggests moderate lipophilicity.
-
Solubilization: The compound should first be dissolved in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Working Dilutions: Prepare fresh serial dilutions from the stock solution in a complete cell culture medium for each experiment.
-
Vehicle Control: It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%). A "vehicle control" (medium with the same final DMSO concentration but no compound) must be included in every assay.
General Cytotoxicity Assessment
A cytotoxicity assay is the mandatory first step in drug discovery to evaluate a compound's potential toxicity and to determine the appropriate concentration range for subsequent, more specific assays.[6][7] The goal is to determine the half-maximal inhibitory concentration (IC₅₀).
Recommended Cell Lines: To assess for selective toxicity, it is advisable to use at least one cancer cell line and one non-cancerous cell line.
-
Cancer Cell Lines: HeLa (cervical cancer), MCF-7 (breast cancer).[8]
-
Non-Cancerous Cell Line: HEK293 (human embryonic kidney cells).[8]
Protocol: MTT Assay for Cell Viability
The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[7]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Prepare a series of dilutions of the test compound in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
| Cell Line | Incubation Time (hr) | Calculated IC₅₀ (µM) |
| HeLa | 24 | Example Value |
| 48 | Example Value | |
| MCF-7 | 24 | Example Value |
| 48 | Example Value | |
| HEK293 | 24 | Example Value |
| 48 | Example Value | |
| Table 1: Example Data Table for Summarizing IC₅₀ Values. |
Parallel Activity Screening Workflow
Based on the IC₅₀ values, select a range of non-lethal to moderately cytotoxic concentrations (e.g., 0.1x, 1x, and 5x IC₅₀) to screen for anti-inflammatory, antioxidant, and genotoxic potential.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Culture cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and vehicle controls.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS. [10]3. Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each of the four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+). A significant increase in the Annexin V positive populations indicates apoptosis induction.
Investigating Cellular Signaling Pathways
Rationale: Western blotting is a cornerstone technique for identifying and quantifying specific proteins to understand how a compound affects cellular signaling pathways. [11]For example, if the compound shows anti-inflammatory activity, one could investigate its effect on the NF-κB pathway by measuring the phosphorylation of key proteins like IκBα and p65.
Protocol: Western Blotting
-
Protein Extraction: Treat cells as required, then wash with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. [11]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). 4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to compare protein expression across different conditions.
Conclusion
This structured, multi-tiered approach provides a comprehensive framework for the in vitro characterization of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify promising therapeutic activities and elucidate the underlying molecular mechanisms, paving the way for further pre-clinical development. Each protocol is designed as a self-validating system with the inclusion of appropriate positive, negative, and vehicle controls, ensuring the generation of robust and reliable data.
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Application Notes & Protocols: Characterization of Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic compound belonging to the benzoxazine class. Benzoxazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antitumor, analgesic, and anti-inflammatory properties, as well as their use in the production of high-performance polymers.[1][2] The presence of a nitro group and an ethyl ester functional group suggests potential for further chemical modification and diverse physicochemical properties. Accurate and comprehensive characterization of this molecule is paramount for its application in drug development and material science, ensuring its identity, purity, and stability.
This guide provides a detailed overview of the analytical techniques and protocols for the thorough characterization of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. The methodologies outlined are designed to provide a multi-faceted analytical approach, ensuring the generation of reliable and reproducible data.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and a related nitro-substituted benzoxazine is provided below. These properties are essential for selecting appropriate analytical conditions.
| Property | Value (Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) | Value (6-Nitro-2H-1,4-benzoxazin-3(4H)-one) | Reference |
| Molecular Formula | C₁₁H₁₃NO₃ | C₈H₆N₂O₄ | [3] |
| Molecular Weight | 207.23 g/mol | 194.14 g/mol | [3][4] |
| XLogP3 | 2 | Not Available | [3] |
| Hydrogen Bond Donor Count | 1 | Not Available | [3] |
| Hydrogen Bond Acceptor Count | 4 | Not Available | [3] |
| Rotatable Bond Count | 3 | Not Available | [3] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the chemical structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.[5] For ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.[6]
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Analysis:
-
Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons. Aromatic protons are expected in the range of 7.0-8.5 ppm, while aliphatic protons of the ethyl group and the dihydro-benzoxazine ring will appear at lower chemical shifts.
-
Integration: The area under each signal is proportional to the number of protons it represents, allowing for the determination of the relative ratio of different types of protons.[7]
-
Spin-Spin Coupling (J): The splitting pattern of the signals provides information about the number of adjacent protons. For example, the ethyl group should exhibit a characteristic triplet and quartet pattern.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required compared to ¹H NMR.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Analysis:
-
Chemical Shift (δ): The chemical shifts of the carbon signals provide information about the carbon skeleton. Carbonyl carbons of the ester group will appear downfield (around 170 ppm), while aromatic carbons will be in the 110-160 ppm range.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[1][8]
FT-IR Spectroscopy Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Look for characteristic absorption bands corresponding to the functional groups present in the molecule:
-
N-H stretch: ~3300-3500 cm⁻¹ (secondary amine in the ring).
-
C-H stretch (aromatic): ~3000-3100 cm⁻¹.
-
C-H stretch (aliphatic): ~2850-3000 cm⁻¹.
-
C=O stretch (ester): ~1730-1750 cm⁻¹.
-
NO₂ stretch (asymmetric and symmetric): ~1500-1560 cm⁻¹ and ~1345-1385 cm⁻¹.
-
C-O stretch (ether and ester): ~1000-1300 cm⁻¹.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the nitro-substituted benzene ring.[9][10]
UV-Vis Spectroscopy Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0.
-
Instrument Parameters:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
-
Data Analysis: Record the wavelength(s) of maximum absorbance (λmax). The nitroaromatic chromophore is expected to show strong absorption in the UV region.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of the compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[11][12] For a nitroaromatic compound like ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a reversed-phase HPLC method with UV detection is suitable.[13]
HPLC Method Development Protocol:
-
Column Selection: A C18 or Phenyl-Hexyl column is a good starting point for the separation of moderately polar compounds.
-
Mobile Phase Selection: A mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape.
-
Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of the main compound from any impurities.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (determined from the UV-Vis spectrum, e.g., 254 nm) is recommended.[13]
-
System Suitability: Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. This includes parameters like theoretical plates, tailing factor, and reproducibility of injections.
Illustrative HPLC Workflow:
Caption: A typical workflow for HPLC analysis.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to confirm the molecular weight of the compound and to obtain structural information from its fragmentation pattern.[1][14]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:
-
Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule. Both positive and negative ion modes should be evaluated.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.[15]
-
Data Acquisition:
-
Full Scan Mode: Acquire data over a mass range that includes the expected molecular weight of the compound.
-
Tandem MS (MS/MS): Fragment the parent ion to obtain structural information.
-
-
Data Analysis:
-
Molecular Ion Peak: Identify the [M+H]⁺ or [M-H]⁻ peak to confirm the molecular weight.
-
Fragmentation Pattern: Analyze the fragment ions to corroborate the proposed structure.
-
Thermal Analysis
Thermal analysis techniques can be employed to investigate the thermal stability of the compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the decomposition temperature of the compound.[8]
TGA Protocol:
-
Sample Preparation: Place a small amount of the sample (5-10 mg) in a TGA pan.
-
Instrument Parameters:
-
Temperature Range: Ambient to 600 °C or higher.
-
Heating Rate: 10-20 °C/min.
-
Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air).
-
-
Data Analysis: Determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine melting point, glass transition temperature, and other thermal events.[8]
DSC Protocol:
-
Sample Preparation: Seal a small amount of the sample (2-5 mg) in an aluminum pan.
-
Instrument Parameters:
-
Temperature Range: Ambient to a temperature above the expected melting point.
-
Heating Rate: 5-10 °C/min.
-
Atmosphere: Inert (e.g., nitrogen).
-
-
Data Analysis: Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition or polymerization.
Integrated Analytical Workflow:
Caption: An integrated workflow for the comprehensive characterization of the target compound.
Conclusion
A comprehensive analytical approach is crucial for the unambiguous characterization of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. By combining spectroscopic, chromatographic, and spectrometric techniques, researchers can confidently determine the structure, purity, and key physicochemical properties of this compound. The protocols and guidelines presented in this document provide a robust framework for obtaining high-quality, reliable data essential for its application in drug discovery and materials science.
References
-
Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC - NIH. (2025). National Institutes of Health. [Link]
-
Mass spectrum of benzoxazine monomers (F-Bz). - ResearchGate. (n.d.). ResearchGate. [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (2021). MDPI. [Link]
-
Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Synthesis and characterization of nitrogen-rich polybenzoxazines for energetic applications. (n.d.). Semantic Scholar. [Link]
-
PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. (2021). Middle East Technical University. [Link]
-
1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... - ResearchGate. (n.d.). ResearchGate. [Link]
-
An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. (2014). International Journal of Scientific & Technology Research. [Link]
-
Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024). ResearchGate. [Link]
-
Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. (2023). ACS Publications. [Link]
-
3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ResearchGate. [Link]
- Synthesis of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (4). (n.d.).
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (n.d.). U.S. Environmental Protection Agency. [Link]
-
Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. (2008). PubMed. [Link]
-
FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MicroSolv Technology Corporation. [Link]
-
UV-vis absorption spectra of the reduction of various nitro compounds:... - ResearchGate. (n.d.). ResearchGate. [Link]
-
6-Nitro-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem. [Link]
-
NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]
-
Fluorescence spectra of the UV irradiated benzoxazines (after 45 min). - ResearchGate. (n.d.). ResearchGate. [Link]
-
Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. (n.d.). PubMed. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health. [Link]
-
Proton NMR Skills (Benzene Derivatives) - Part 1. (2015). YouTube. [Link]
-
Synthesis, IR, UV/vis-, 1H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. (2008). Sci-Hub. [Link]
-
Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. (2006). ResearchGate. [Link]
-
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. (n.d.). PubChem. [Link]
-
NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]
-
Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. (n.d.). PubMed Central. [Link]
-
NMR parameters Δν and k exc of nitro compound 3a measured in dependence of the solvent. - ResearchGate. (n.d.). ResearchGate. [Link]
-
7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. (n.d.). PubChem. [Link]
-
7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. (n.d.). PubChem. [Link]
Sources
- 1. ijstr.org [ijstr.org]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | C11H13NO3 | CID 31090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Handling and Storage of Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. This document synthesizes technical data with practical, field-proven insights to ensure scientific integrity and laboratory safety.
Introduction: The Significance of the Benzoxazine Scaffold
Benzoxazine derivatives are a critical class of heterocyclic compounds that hold a privileged position in medicinal chemistry and drug discovery.[1] The 1,4-benzoxazine core, in particular, is a key structural motif in a variety of pharmacologically active molecules.[1] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate serves as a vital intermediate in the synthesis of more complex molecules, making the understanding of its properties, handling, and storage paramount for any research and development program.[4][5] The presence of the nitro group, an electron-withdrawing moiety, can significantly influence the molecule's reactivity and biological activity, making it a compound of interest for further chemical modifications.[6]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is fundamental to its appropriate handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₅ | N/A |
| Molecular Weight | 252.23 g/mol | N/A |
| Appearance | Expected to be a solid | General chemical knowledge |
| Melting Point | Not explicitly available; the related compound 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine has a melting point of 117°C to 119°C. | [7] |
Note: Specific experimental data for the title compound is not widely available. The information for the related compound provides a useful reference point.
Hazards and Safety Precautions
GHS Hazard Classification (Anticipated):
-
Skin Irritation: May cause skin irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation.[9]
Personal Protective Equipment (PPE)
A risk-based approach to PPE is essential. The following diagram outlines the minimum required PPE for handling this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | C11H11NO3S | CID 4219195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Welcome to the technical support guide for the synthesis of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you in your laboratory work.
Introduction to the Synthesis
The target molecule, ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, is a valuable heterocyclic scaffold in medicinal chemistry. The most common and direct synthetic route involves the reaction of a 2-aminophenol derivative with a suitable three-carbon dielectrophile. Specifically, the reaction of 2-amino-5-nitrophenol with ethyl 2,3-dibromopropanoate in the presence of a base provides the desired product through a sequential O-alkylation and intramolecular N-alkylation (cyclization) process.[1] While seemingly straightforward, this reaction is often plagued by competing pathways that can significantly lower yields and complicate purification.
This guide provides a detailed protocol, a troubleshooting Q&A, and an FAQ section to address these potential issues proactively.
Core Synthesis Protocol
This protocol is an optimized procedure based on established methods.[1] Adherence to these steps provides a reliable baseline for achieving a successful outcome.
Reaction Scheme:
-
Reactants: 2-Amino-5-nitrophenol, Ethyl 2,3-dibromopropanoate
-
Base: Anhydrous Potassium Carbonate (K₂CO₃)
-
Solvent: Anhydrous Acetone
Step-by-Step Methodology
-
Setup: To a 1 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 2-amino-5-nitrophenol (0.10 mol, 15.4 g) and anhydrous potassium carbonate (0.25 mol, 34.5 g).
-
Solvent Addition: Add 500 mL of anhydrous acetone to the flask.
-
Heating: Begin vigorous stirring and heat the mixture to a gentle reflux. The mixture will appear as a dark-colored slurry.
-
Reagent Addition: Dissolve ethyl 2,3-dibromopropanoate (0.11 mol, 28.6 g) in 100 mL of anhydrous acetone and add it to the dropping funnel. Add the solution dropwise to the refluxing mixture over a period of 1 hour.
-
Reaction: Maintain the reflux with continuous stirring for 16-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The starting aminophenol should be consumed, and a major product spot should appear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude residue.
-
-
Purification:
-
Dissolve the residue in ethyl acetate (200 mL) and wash with a 5% sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by a brine wash (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
The resulting crude solid can be further purified by recrystallization (e.g., from an ether/hexane mixture) or silica gel column chromatography to yield the final product.[1]
-
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is very low, or I see a complex mixture of products on my TLC plate. What are the likely side reactions?
A1: Low yields and product mixtures are the most common issues. They typically stem from several competing reaction pathways. The primary cause is the presence of multiple nucleophilic sites on the starting material and the potential for intermolecular reactions.
Here are the most probable side products and their causes:
-
Cause A: Dimer Formation
-
Identification: A higher molecular weight byproduct, often appearing as a less polar spot on TLC than the desired product.
-
Mechanism: Instead of the intermediate undergoing an intramolecular cyclization, the amino group of a second molecule of 2-amino-5-nitrophenol can react with it. This intermolecular reaction leads to the formation of dimeric structures, which are often difficult to separate from the desired product.[2]
-
Solution: Employing high-dilution conditions can favor the intramolecular cyclization over the intermolecular dimerization. This is achieved by adding the ethyl 2,3-dibromopropanoate solution slowly to a large volume of solvent, as described in the protocol.
-
-
Cause B: Uncyclized Intermediate
-
Identification: A polar, streaky spot on TLC that may change upon basification of the TLC plate.
-
Mechanism: The initial O-alkylation of the phenol occurs, but the subsequent intramolecular N-alkylation to close the ring does not go to completion. This can be due to insufficient reaction time, temperature, or a base that is not strong enough to facilitate the final cyclization step effectively.
-
Solution: Ensure the reaction is run for a sufficient duration (monitor by TLC until the intermediate is consumed). If the problem persists, a stronger base (e.g., Sodium Hydride in an aprotic solvent like THF) could be considered, though this may increase the risk of other side reactions.
-
-
Cause C: Elimination of Ethyl 2,3-dibromopropanoate
-
Identification: This is difficult to spot on TLC but results in a general loss of yield as the electrophile is consumed.
-
Mechanism: In the presence of a base, the vicinal dibromide can undergo E2 elimination to form ethyl 2-bromoacrylate. This byproduct is an electrophile but will not lead to the desired benzoxazine structure.
-
Solution: Use a non-nucleophilic, moderately strong base like K₂CO₃. Avoid overly strong or sterically hindered bases that might preferentially promote elimination. Maintaining a controlled temperature can also minimize this pathway.
-
The diagram below illustrates the desired reaction versus the major side reactions.
Caption: Desired vs. side reaction pathways.
Q2: I've isolated a product, but my NMR/MS data suggests I have an isomer. How is this possible?
A2: The presence of an isomer of your final product almost always points to an isomeric impurity in your starting material.
-
Cause: Isomeric Starting Material
-
Mechanism: The commercial synthesis of 2-amino-5-nitrophenol can sometimes produce the 2-amino-4-nitrophenol isomer as a byproduct.[3][4] If this impurity is present in your starting material, it will react in the same manner to produce ethyl 7-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate . This isomeric product often has very similar chromatographic behavior, making it difficult to separate.
-
Solution:
-
Verify Starting Material Purity: Before starting the reaction, check the purity of your 2-amino-5-nitrophenol by melting point, TLC, or NMR. The melting point of 2-amino-5-nitrophenol is 198-202 °C.[3]
-
Purify Starting Material: If impurities are detected, recrystallize the 2-amino-5-nitrophenol.
-
Chromatographic Separation: If the isomeric product has already formed, careful column chromatography with a shallow solvent gradient may be required to separate the two isomers.
-
-
Troubleshooting Summary Table
| Problem | Probable Cause | Recommended Solution | Rationale |
| Low Yield / Complex Mixture | Dimerization | Use high dilution; add electrophile slowly. | Favors intramolecular cyclization over intermolecular reaction.[2] |
| Incomplete Cyclization | Increase reaction time/temperature; monitor by TLC. | Ensures the second ring-closing step goes to completion. | |
| Reagent Elimination | Use K₂CO₃; avoid overly strong bases. | Minimizes the E2 elimination of the dibromo-ester. | |
| Isomeric Product Detected | Impure Starting Material | Verify purity of 2-amino-5-nitrophenol before use. | Synthesis of the starting material can yield isomers.[4][5] |
Frequently Asked Questions (FAQs)
Q: What is the specific role of potassium carbonate in this reaction? Can I use another base? A: Potassium carbonate (K₂CO₃) serves as a base to deprotonate the most acidic proton on the 2-amino-5-nitrophenol, which is the phenolic hydroxyl group. This generates the phenoxide anion, a potent nucleophile that initiates the first Sₙ2 attack on the ethyl 2,3-dibromopropanoate. It is generally strong enough to facilitate the reaction without being so strong that it excessively promotes the elimination side reaction. Other bases like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, with Cs₂CO₃ sometimes giving higher yields due to the "caesium effect," though at a higher cost. Stronger bases like sodium hydride (NaH) are generally not recommended unless cyclization is proving difficult, as they significantly increase the risk of side reactions.
Q: Why is anhydrous acetone used as the solvent? A: Acetone is a polar aprotic solvent, which is ideal for Sₙ2 reactions as it can dissolve the ionic intermediates without solvating the nucleophile so strongly that it becomes unreactive. Its boiling point (56 °C) allows for the reaction to be run at a moderate reflux temperature. Most importantly, it must be anhydrous . The presence of water can hydrolyze the ester group on the product and can also compete as a nucleophile, leading to unwanted byproducts.
Q: What is the best way to monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method. Co-spot your reaction mixture with your starting material (2-amino-5-nitrophenol). A typical mobile phase is 30-50% ethyl acetate in hexanes. As the reaction progresses, you should see the starting material spot diminish and a new, less polar product spot appear and intensify. The reaction is generally considered complete when the starting material spot is no longer visible.
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
References
-
Kotha, S., Bindra, V., & Kuki, A. (1994). Synthesis and Reactions of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives. HETEROCYCLES, 38(1), 253-265. [Link]
-
Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]
-
PubChem. (n.d.). 2-Amino-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, Y., & Ma, H. (2009). Synthesis of 2-amino-5-nitrophenol. Liaoning Chemical Industry. [Link]
- Fuji Photo Film Co Ltd. (1988). Process for preparing 2-amino-5-nitrophenol derivatives. U.S.
-
Ben-Valid, S., et al. (2019). Synthesis and characterization of nitrogen-rich polybenzoxazines for energetic applications. Bulletin of Materials Science, 42(18). [Link]
-
Sharma, P., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4998. [Link]
-
Wang, Y., & Ma, H. (2010). Synthesis of 2-amino-5-nitrophenol by two step process. Chemical Reagents. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (4). Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Welcome to the technical support center for the synthesis of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The information herein is curated from established literature and practical laboratory experience to ensure scientific integrity and reproducibility.
Introduction
Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis, typically achieved through the cyclization of 2-amino-5-nitrophenol with an appropriate three-carbon electrophile, can be challenging. Low yields are a frequent obstacle, often stemming from competing side reactions, suboptimal conditions, or purification losses. This guide provides a structured, question-and-answer approach to address and resolve these specific challenges.
Core Synthesis Pathway
The most common and direct route to the target molecule involves the reaction of 2-amino-5-nitrophenol with ethyl 2,3-dibromopropionate. This reaction proceeds via a tandem nucleophilic substitution and cyclization mechanism. The key is to favor O-alkylation of the phenolic hydroxyl group over N-alkylation of the aniline amine, which is a common competing pathway.[1]
A typical procedure involves refluxing 2-amino-5-nitrophenol and ethyl 2,3-dibromopropionate with a weak base, such as anhydrous potassium carbonate, in a polar aprotic solvent like dry acetone or N,N-dimethylformamide (DMF).[2]
Troubleshooting Guide
This section addresses the most frequently encountered problems during the synthesis.
Question 1: My overall yield is consistently low (<40%). What are the primary factors I should investigate?
Low yields are a common complaint and can arise from multiple issues throughout the experimental process. A systematic approach is crucial for diagnosis.[3][4]
Answer:
Several factors could be contributing to poor yields. Let's break them down systematically:
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Purity of Starting Materials:
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2-Amino-5-nitrophenol: This starting material can degrade over time, especially if exposed to light and air. Impurities can inhibit the reaction or promote side-product formation.[5] Consider recrystallizing it before use if its purity is questionable.
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Ethyl 2,3-dibromopropionate: This reagent can undergo hydrolysis or elimination. Ensure it is fresh and stored under anhydrous conditions.
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Solvent Quality: The presence of water in solvents like acetone or DMF can significantly hinder the reaction by reacting with the base and affecting the nucleophilicity of the phenoxide. Always use anhydrous solvents.[6]
-
-
Reaction Conditions:
-
Base Selection & Stoichiometry: Anhydrous potassium carbonate (K₂CO₃) is the preferred base. It is strong enough to deprotonate the phenolic hydroxyl group (pKa ≈ 10) but generally not the aniline nitrogen (pKa ≈ 2-3 in this context), thus favoring the desired O-alkylation.[2] Ensure the K₂CO₃ is finely powdered and thoroughly dried before use. Using an insufficient amount of base will result in incomplete reaction.
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Temperature and Reaction Time: The reaction typically requires reflux for an extended period (e.g., 17 hours or more) to proceed to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after 24 hours, consider that the reaction may have stalled due to reagent degradation or inactivation.
-
-
Work-up and Purification Losses:
-
The crude product can be an oily residue that is challenging to handle.[2] Significant material can be lost during aqueous washes and extractions if emulsions form or if the product has partial water solubility.
-
Purification by column chromatography can also lead to yield loss if the compound streaks on the silica gel or if an inappropriate solvent system is used.
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Question 2: My main problem seems to be the formation of a major byproduct. How can I identify it and improve selectivity for the desired product?
The formation of isomeric byproducts is the most common cause of low yields in this specific synthesis.
Answer:
The most likely byproduct is the N-alkylated isomer, resulting from the initial nucleophilic attack by the amino group instead of the hydroxyl group.
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Identifying the Byproduct: Both the desired O-alkylated product and the N-alkylated byproduct will have the same mass, making them indistinguishable by mass spectrometry alone. However, they can be differentiated using ¹H NMR spectroscopy. The N-H proton of the desired product will have a characteristic chemical shift, which will be absent in the N-alkylated isomer.
-
Improving Regioselectivity for O-Alkylation:
-
Choice of Base: As mentioned, a mild base like K₂CO₃ is crucial. Stronger bases like sodium hydride (NaH) can deprotonate both the hydroxyl and amino groups, leading to a mixture of products.
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Solvent Effects: Polar aprotic solvents like DMF or acetone are ideal. They solvate the cation (K⁺) without strongly hydrogen-bonding with the nucleophile, enhancing the reactivity of the phenoxide.
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Protecting Groups: For challenging cases, a strategy involving protection of the amino group can be employed. For instance, the amino group can be temporarily converted to an imine by reacting it with benzaldehyde. This protected intermediate is then subjected to O-alkylation, followed by hydrolysis to remove the protecting group and yield the desired product exclusively.[7]
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Question 3: The reaction seems to stall, with a significant amount of starting material remaining even after prolonged reflux. What should I do?
A stalled reaction indicates a fundamental issue with one of the reaction components or conditions.[8]
Answer:
Here is a checklist to troubleshoot a stalled reaction:
-
Re-evaluate Reagent Quality: The most common culprit is inactive or impure reagents.[6]
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Is the K₂CO₃ truly anhydrous? Heat-dry it under vacuum before use.
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Is the solvent dry? Use a freshly opened bottle or distill it over a suitable drying agent.
-
-
Ensure Efficient Mixing: In heterogeneous reactions involving a solid base like K₂CO₃, vigorous stirring is essential to ensure good contact between all reactants.[3]
-
Check Reaction Temperature: Confirm that your reflux temperature is appropriate for the solvent being used (e.g., ~56°C for acetone).
-
Incremental Reagent Addition: If you suspect the alkylating agent (ethyl 2,3-dibromopropionate) is degrading under the reaction conditions, try adding it portion-wise over a few hours instead of all at once.
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism?
A1: The reaction proceeds in two key steps:
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Deprotonation: The base (K₂CO₃) removes the acidic proton from the phenolic hydroxyl group of 2-amino-5-nitrophenol, forming a potassium phenoxide intermediate. This is the primary nucleophile.
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Intramolecular Cyclization: The phenoxide attacks one of the electrophilic carbons of ethyl 2,3-dibromopropionate in an Sₙ2 reaction, displacing a bromide ion. This is followed by an intramolecular Sₙ2 reaction where the amino group attacks the remaining carbon bearing a bromine, closing the six-membered ring to form the benzoxazine core.
Q2: Which analytical techniques are best for monitoring this reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a solvent system like ethyl acetate/hexane (e.g., 30:70 v/v). The starting material (2-amino-5-nitrophenol) is highly polar and will have a low Rf value, while the product will be less polar with a higher Rf. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. For detailed structural confirmation of the final product, ¹H NMR, ¹³C NMR, and mass spectrometry are essential.
Q3: Are there any alternative synthesis routes?
A3: While the described method is common, other strategies exist for synthesizing benzoxazine cores. For instance, some methods involve the reaction of a phenol with paraformaldehyde and a primary amine (Mannich reaction), though this typically yields 1,3-benzoxazines.[9] Alternative cyclization strategies using different starting materials could also be explored, but they may require more steps.[10]
Q4: What are the critical safety precautions?
A4:
-
2-Amino-5-nitrophenol: This compound is a suspected mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Ethyl 2,3-dibromopropionate: This is a lachrymator and alkylating agent. It should be handled exclusively in a well-ventilated fume hood.
-
Solvents: Acetone and DMF are flammable. Ensure all heating is done using a heating mantle and condenser, with no open flames.
Data and Protocols
Optimized Experimental Protocol
This protocol is based on a literature procedure with modifications for improved yield and reproducibility.[2]
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Preparation: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous acetone (500 mL), finely powdered and dried anhydrous potassium carbonate (19 g), and 2-amino-5-nitrophenol (7.7 g, 1 equivalent).
-
Reagent Addition: Heat the mixture to a gentle reflux with vigorous stirring. Add ethyl 2,3-dibromopropionate (13.0 g, 1 equivalent) dropwise over 30 minutes.
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Reaction: Maintain the reaction at reflux for 17-24 hours. Monitor the reaction progress by TLC every 4 hours.
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Work-up: Once the reaction is complete (disappearance of 2-amino-5-nitrophenol), cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with additional acetone.
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Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude residue.
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Purification: Dissolve the residue in dichloromethane (DCM) and wash with a dilute sodium hydroxide solution to remove any unreacted starting material, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ether to yield the final product as a solid.[2]
Table 1: Influence of Base and Solvent on Yield
| Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| K₂CO₃ (2.2 eq) | Acetone | 56 (Reflux) | 17-24 | 50-65 | Standard, reliable method. Requires anhydrous conditions.[2] |
| Cs₂CO₃ (2.2 eq) | DMF | 80 | 12-18 | 60-75 | Cesium carbonate can improve yields but is more expensive. |
| NaH (2.2 eq) | THF | 66 (Reflux) | 12 | <30 | Strong base leads to significant N-alkylation and side products. Not recommended. |
| Et₃N (3.0 eq) | Acetonitrile | 82 (Reflux) | 24 | <25 | Triethylamine is generally not basic enough to efficiently deprotonate the phenol. |
Visualizations
General Synthesis Workflow
Caption: Overall workflow for the synthesis of the target benzoxazine derivative.
Simplified Reaction Mechanism
Caption: Key mechanistic steps: phenoxide formation followed by tandem S_N2 cyclization.
References
-
Vertex AI Search Result[2], Synthesis of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (4). (URL not available)
- Google Patents. (n.d.). Process for preparing 2-amino-5-nitrophenol derivatives.
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). A versatile switching method for N- or O-alkylation of 2-aminophenols using ionic liquids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-AMINO-5-NITROPHENOL. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective alkylation of aminophenols. Retrieved from [Link]
-
Nature. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization Reaction Conditions for Cyclization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol by two step process. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. Retrieved from [Link]
- Google Patents. (n.d.). A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate.
-
Reddit. (2022). What are some common causes of low reaction yields? Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of nitrogen-rich polybenzoxazines for energetic applications. Retrieved from [Link]
-
MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]
-
Scientiae Radices. (2022). Preparation of conjugated nitroalkenes: short review. Retrieved from [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]
-
MDPI. (n.d.). Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 5-nitro-2aminophenol.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of benzoxazines... Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-phenyl-1,2,4-triazoline-3,5-dione. Retrieved from [Link]
-
ResearchGate. (2023). A Versatile Switching Method for N- or O-Alkylation of 2-Aminophenols Using Ionic Liquids. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Novel Organic Synthetic Route to Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Vinyl benzoxazine: a novel heterobifunctional monomer... Retrieved from [Link]
-
ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from [Link]
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- 5. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
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"optimization of reaction conditions for benzoxazine synthesis"
From the Senior Application Scientist's Desk
Welcome to the technical support center for benzoxazine synthesis. As researchers and professionals in drug development and materials science, you understand the critical importance of precision and control in polymerization chemistry. This guide is designed to be your go-to resource for troubleshooting and optimizing the synthesis of benzoxazine monomers and their subsequent polymerization. We will move beyond simple protocols to delve into the causality of reaction outcomes, empowering you to make informed decisions in your experimental designs.
Troubleshooting Guide: Common Issues in Benzoxazine Synthesis
This section addresses the most frequently encountered challenges during benzoxazine synthesis and provides actionable solutions based on established principles.
Problem 1: Low or No Product Yield
Q: My benzoxazine synthesis reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I fix this?
A: Low or non-existent yields in benzoxazine synthesis typically point to issues with reactants, reaction conditions, or stoichiometry.
-
Causality: The core of benzoxazine synthesis is the Mannich condensation, a reaction sensitive to the purity of starting materials and the molar ratios of the phenol, primary amine, and formaldehyde.[1][2] Imbalances in stoichiometry, such as the selective evaporation of volatile reactants or their consumption in side reactions, can halt the formation of the desired product.[3]
-
Troubleshooting Steps:
-
Verify Reactant Purity: Ensure that the phenol and amine are free from impurities. Phenolic impurities, for instance, can inadvertently catalyze polymerization at lower temperatures, leading to undesired side products.[4] Paraformaldehyde should be of high purity and dry.
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Precise Stoichiometry: The typical molar ratio for a monofunctional benzoxazine is 1:1:2 (phenol:amine:formaldehyde). Carefully measure your reactants. For bifunctional monomers, the stoichiometry will vary based on the structure.
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Optimize Reaction Temperature: The synthesis is typically conducted at elevated temperatures, often between 80-110°C.[5][6] Too low a temperature will result in a sluggish reaction, while excessively high temperatures can promote side reactions or reactant degradation.
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Solvent Selection: Toluene and dioxane are commonly used and effective solvents for benzoxazine synthesis.[3] The choice of solvent can influence reaction kinetics and solubility of reactants and products.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Typical reaction times range from a few hours to overnight.[5][6] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) if applicable.
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-
Visualizing the Core Reaction:
Caption: The one-pot Mannich condensation for benzoxazine synthesis.
Problem 2: Premature Polymerization During Synthesis
Q: My reaction mixture is becoming viscous and forming a solid mass during the monomer synthesis. What is causing this premature polymerization?
A: This indicates that the newly formed benzoxazine monomer is undergoing ring-opening polymerization (ROP) under the synthesis conditions.
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Causality: Benzoxazine monomers can polymerize thermally, and this process can be accelerated by acidic or cationic species.[4] Impurities in the starting materials, particularly acidic residues, can act as catalysts. The synthesis temperature itself, if too high, can also initiate polymerization.
-
Troubleshooting Steps:
-
Control Temperature: Carefully monitor and control the reaction temperature to avoid exceeding the onset temperature for polymerization of your specific benzoxazine monomer.
-
Purify Reactants: Ensure that your phenol and amine are free from acidic impurities.
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Consider a Two-Step Synthesis: For particularly reactive monomers, a multi-step synthesis approach can provide better control.[2][7] This might involve the formation of an intermediate Schiff base followed by reduction and subsequent ring closure.[8]
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Problem 3: Difficulty in Product Purification
Q: I am struggling to obtain a pure benzoxazine monomer from my crude reaction mixture. What are the best purification strategies?
A: Purification is crucial for obtaining a monomer that will polymerize predictably. The choice of method depends on the physical state and properties of your monomer.
-
Causality: The crude product often contains unreacted starting materials, oligomers, and other side products. An effective purification strategy selectively removes these impurities.
-
Purification Protocols:
-
For Crystalline Monomers:
-
Washing: After the reaction, wash the solution with a 1N sodium hydroxide aqueous solution to remove unreacted phenol, followed by washing with water until the pH is neutral.[8]
-
Drying: Dry the organic phase over an anhydrous salt like magnesium sulfate.[8]
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Solvent Removal: Evaporate the solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude product from a suitable solvent like hexane.[8]
-
-
For Non-Crystalline (Amorphous or Liquid) Monomers:
-
Washing and Drying: Follow the same washing and drying steps as for crystalline monomers.
-
Column Chromatography: If recrystallization is not feasible, column chromatography is a powerful technique for separating the desired monomer from impurities.[6] The choice of stationary and mobile phases will depend on the polarity of your compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the ring-opening polymerization (curing) of my benzoxazine monomer?
A1: The curing temperature for benzoxazine monomers typically ranges from 140°C to 240°C.[4] However, this can be significantly influenced by the molecular structure of the monomer and the presence of catalysts. For a precise determination, Differential Scanning Calorimetry (DSC) is the recommended analytical technique. A typical DSC thermogram will show an exothermic peak corresponding to the ROP, and the peak temperature can be taken as a guide for the curing temperature.[7] A multi-step curing regime is often employed to ensure complete polymerization, for example: 2 hours at 180°C, 4 hours at 200°C, and 2 hours at 220°C.[5]
Q2: My resulting polybenzoxazine is very brittle. How can I improve its mechanical properties?
A2: The inherent brittleness of some polybenzoxazines is a known issue.[9] This can be addressed by incorporating flexible molecular structures into the polymer network. One effective strategy is to use amines with flexible backbones, such as Jeffamines.[1] These polyetheramines introduce flexibility, which can improve the toughness of the resulting polymer. Copolymerization with other resins like epoxies or urethanes can also enhance mechanical properties.[10]
Q3: Can I synthesize benzoxazines without using a solvent?
A3: Yes, solvent-free synthesis methods are not only viable but also environmentally friendly. Techniques like ball-milling and bladeless planetary mixing have been successfully employed to synthesize benzoxazine monomers.[11] These methods can also lead to high-purity products.
Q4: How do I choose the right catalyst to lower the curing temperature?
A4: A variety of catalysts can be used to reduce the ROP temperature, including cationic species, acids, amines, and specific salts.[4] Lewis acids are a common and effective choice.[12] The selection of a catalyst should be based on the desired curing temperature, potential side reactions, and the chemical compatibility with your monomer. For example, while acidic catalysts are effective, they can cause equipment corrosion.[4]
Q5: What are the key characterization techniques I should use for my benzoxazine monomers and polymers?
A5: A comprehensive characterization is essential to confirm the structure and properties of your materials.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure of the benzoxazine monomer.[3] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To verify the formation of the oxazine ring and monitor its disappearance during polymerization.[13] |
| Differential Scanning Calorimetry (DSC) | To determine the melting point of the monomer and the curing temperature (exotherm) of the polymerization.[7] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and degradation profile of the resulting polybenzoxazine.[13] |
| Rheometry | To study the viscosity profile of the monomer as a function of temperature, which is crucial for processing.[6] |
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Troubleshooting Workflow Visualization:
References
Sources
- 1. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzoxazine - Explore the Science & Experts | ideXlab [idexlab.com]
- 10. Polybenzoxazine - Wikipedia [en.wikipedia.org]
- 11. Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability [mdpi.com]
- 13. open.metu.edu.tr [open.metu.edu.tr]
Technical Support Center: A Guide to Overcoming Scale-Up Challenges in Benzoxazine Derivative Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of benzoxazine derivatives. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to pilot or industrial-scale production. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you anticipate, troubleshoot, and resolve the unique challenges that arise during scale-up. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter.
Section 1: Core Principles & General FAQs for Scale-Up
This section addresses foundational questions that are critical to consider before and during the scale-up process. Proper planning at this stage can prevent significant issues downstream.
Q1: What are the primary safety hazards I should anticipate when scaling up benzoxazine synthesis from grams to kilograms?
A1: Scaling up the Mannich condensation reaction, which is central to most benzoxazine syntheses, introduces significant safety risks that are often negligible at the lab scale.[1] The primary concerns are:
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Thermal Runaway: The reaction between a phenol, an amine, and formaldehyde is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation far less efficient than in laboratory glassware. An uncontrolled exotherm can lead to a rapid increase in temperature and pressure, potentially causing reactor failure or the release of hazardous materials.
-
Reagent Handling:
-
Formaldehyde/Paraformaldehyde: Formaldehyde is a toxic and volatile substance. Paraformaldehyde, its solid form, can depolymerize rapidly under reaction conditions, releasing formaldehyde. At scale, the quantities handled pose a significant inhalation and exposure risk. Ensure closed-transfer systems and adequate ventilation with monitoring.
-
Phenolic Compounds: Many phenolic precursors are corrosive and toxic. Dust inhalation from solids or exposure to solutions must be minimized through proper personal protective equipment (PPE) and engineering controls.
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Solvent Hazards: The use of large volumes of flammable solvents like toluene or dioxane increases fire and explosion risks.[2] Ensure all equipment is properly grounded and rated for use with flammable materials.
Q2: How does my choice of solvent impact the reaction and purification at a larger scale?
A2: Solvent selection is a critical scale-up parameter that extends beyond simply dissolving reactants.
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Reaction Kinetics & Selectivity: The solvent polarity can influence the stability of intermediates in the Mannich reaction. Aprotic solvents like toluene are common, but sometimes a co-solvent like ethanol is used to improve solubility and control reaction pathways, which can minimize the formation of hyperbranched side products, especially when using diamines.[3]
-
Heat Management: A solvent with a higher boiling point can act as a heat sink, providing a larger operating window to control the reaction exotherm. However, this also means higher energy input is required for subsequent removal.
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Downstream Processing: Consider the ease of removal, potential for azeotrope formation with water (a byproduct of the reaction), and compatibility with your chosen purification method (e.g., crystallization, extraction). Solvents like ethyl acetate, while effective, can lead to the formation of undesirable solids during synthesis, complicating the process.[4]
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Green Chemistry: For sustainability, consider greener solvent alternatives. Research has shown successful synthesis using solvents like poly(ethylene glycol) (PEG) or even solvent-free methods, which can simplify workups and reduce environmental impact.[5][6][7]
Q3: Reaction monitoring was easy with TLC and NMR in the lab. How do I effectively monitor a multi-hundred-liter reaction in real-time?
A3: Traditional offline methods are too slow for effective control of large-scale reactions. The industry standard is to implement Process Analytical Technology (PAT) , which involves in-situ, real-time analysis.[8]
-
FTIR/Raman Spectroscopy: An attenuated total reflectance (ATR) FTIR or a Raman probe can be inserted directly into the reactor. This allows you to monitor the disappearance of reactants (e.g., C=O stretch of formaldehyde) and the appearance of the characteristic oxazine ring bands (e.g., around 930-950 cm⁻¹ and 1230 cm⁻¹).[9] This provides immediate insight into reaction kinetics and endpoint determination.
-
Temperature and Pressure Monitoring: These are the most critical PAT tools for safety. Multiple probes should be used to detect temperature gradients, which can indicate poor mixing. The pressure trend is a direct indicator of gas evolution or boiling, key signs of a potential runaway.
-
Benefits of PAT: Implementing PAT provides real-time data that enables proactive control, ensures batch-to-batch consistency, improves safety, and helps identify the root cause of deviations quickly.[8][10]
Section 2: Troubleshooting Guide for Common Scale-Up Failures
This section provides a problem-and-solution framework for specific, high-frequency challenges encountered during the scale-up of benzoxazine synthesis.
Problem 1: Uncontrollable Exotherm During Reagent Addition
Q: I'm scaling up a phenol-aniline benzoxazine synthesis. During the addition of the amine to the phenol/paraformaldehyde slurry in toluene, I experienced a rapid and uncontrollable temperature spike. What caused this, and how can I prevent it?
A: You've encountered a classic scale-up challenge related to the exothermic Mannich condensation reaction. The heat generated by the reaction exceeded the cooling capacity of your reactor, leading to a near-runaway condition.
Causality Explained: The formation of the Mannich base is a rapid and highly exothermic process.[1] At the laboratory scale, the high surface-area-to-volume ratio of a flask allows for rapid heat dissipation to the environment. In a large reactor, this ratio is much lower. If the reagents are mixed too quickly, heat is generated faster than it can be removed through the reactor jacket, causing the internal temperature to rise exponentially. This accelerates the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop.
-
Reverse the Addition: Instead of adding the amine to the formaldehyde, consider adding the formaldehyde solution slowly to the mixture of the phenol and amine. This keeps the most reactive electrophile as the limiting reagent during the addition phase.
-
Control the Addition Rate: This is the most critical control parameter.
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Calculate the total heat of reaction from lab-scale calorimetric data (if available) or literature values.
-
Based on your reactor's cooling capacity (heat transfer coefficient, surface area, coolant temperature), determine the maximum rate at which heat can be removed.
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Program a dosing pump to add the reagent at a rate where the generated heat never exceeds the removal capacity. Start at ~50-75% of the calculated maximum rate as a safety margin.
-
-
Implement Subsurface Addition: Introduce the reagent below the surface of the reaction mixture. This prevents the accumulation of unreacted reagent on the surface and ensures it is immediately dispersed and reacts in the bulk liquid, where mixing and cooling are most effective.
-
Optimize Reactor Cooling:
-
Ensure your cooling utility is running at its maximum specified flow rate and lowest possible temperature before starting the addition.
-
Check for and remove any fouling on the internal or external surfaces of the reactor jacket, which can severely impede heat transfer.
-
Caption: Decision workflow for managing exotherms during reagent addition.
Problem 2: Low Yield and High Oligomeric Impurities
Q: My lab-scale synthesis consistently gives >90% yield of pure monomer. At pilot scale, my yield has dropped to 60%, and NMR analysis shows significant amounts of oligomeric species and other impurities. What's going wrong?
A: This is a common consequence of non-ideal mixing and temperature gradients at scale. Side reactions that are minor in the lab can become dominant pathways in a large reactor.
Causality Explained: The desired reaction requires a precise 1:2:1 stoichiometry of phenol, formaldehyde, and amine.[1] In a large, poorly mixed reactor, localized "hot spots" or areas of high reagent concentration can form.
-
Oligomerization: If a localized excess of formaldehyde and amine exists, they can react to form hyperbranched triazine-like structures or other oligomers, consuming your starting materials.[3] This is particularly problematic when using difunctional amines or phenols.
-
Byproduct Formation: An excess of the amine and formaldehyde can also lead to the formation of byproducts like N,N'-methylenebis(amine).
-
Verify Mixing Efficiency:
-
Impeller Selection: For a viscous reaction, a simple propeller is insufficient. Use a high-shear impeller like a Rushton turbine or a pitched-blade turbine to ensure top-to-bottom turnover.
-
Agitation Speed: Do not assume the lab-scale RPM is adequate. Scale up based on constant power-per-unit-volume (P/V) or tip speed to ensure equivalent mixing energy is delivered. Consult a chemical engineer to perform these calculations for your specific reactor geometry.
-
-
Ensure Stoichiometric Precision:
-
Calibrate all pumps and mass flow meters before starting the batch.
-
Account for the purity of your reagents. For example, paraformaldehyde is often sold as 95% pure; adjust your charge accordingly.
-
Use a reliable in-situ monitoring technique (like the PAT tools described in Q3) to confirm the consumption of the limiting reagent before proceeding to the next step.
-
-
Maintain Temperature Homogeneity:
-
Use a baffled reactor to prevent vortexing and promote radial mixing, which helps break up thermal gradients.
-
If your reactor has multiple cooling zones, ensure they are all functioning correctly.
-
Slow down the reaction by running it at a slightly lower temperature. While this may increase batch time, it often dramatically improves selectivity and yield.
-
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (200 L Reactor) - Poor Control | Pilot Scale (200 L Reactor) - Optimized |
| Mixing | Magnetic Stir Bar (High Shear) | Single Propeller, 150 RPM (Vortexing) | Pitched-Blade Turbine, 300 RPM (Baffled) |
| Addition Time | 30 minutes (via dropping funnel) | 30 minutes (via pump) | 3 hours (via calibrated pump) |
| Temp. Variance | ± 1 °C | ± 10 °C (Hot spots detected) | ± 2 °C |
| Yield | 92% | 61% | 89% |
| Purity (Monomer) | >98% | ~75% (Significant oligomers) | >97% |
Problem 3: Product Isolation and Purification Nightmare
Q: My crude product precipitates from the reaction mixture as expected, but at scale, it forms a fine, almost colloidal solid that clogs my filter press. Subsequent crystallization attempts yield an oily substance instead of the clean crystals I get in the lab. How do I fix my purification process?
A: The physical form of your product (particle size, morphology, and impurity profile) is highly dependent on the conditions of its formation and isolation. What works for 50 grams in a Büchner funnel rarely translates directly to 50 kilograms in a Nutsche filter.
Causality Explained:
-
Precipitation/Filtration Issues: Rapid precipitation, often caused by "shock cooling" or dumping an anti-solvent too quickly, leads to the formation of very small, amorphous particles with poor filtration characteristics. Impurities can also act as crystal growth inhibitors, resulting in a fine powder.
-
Crystallization Failures: The presence of oligomeric impurities, residual solvent, or excess reagents can act as "eutectics," depressing the melting point and preventing your product from crystallizing, resulting in an oil. The purity of the crude material going into the crystallization step is far more critical at scale.[11]
-
Controlled Precipitation/Quench:
-
Instead of adding the reaction mixture to the quench water/solvent, add the quench liquid slowly to the agitated reaction mixture.
-
Control the temperature during the quench. Avoid crashing the product out of solution at a very low temperature. A slower, more controlled precipitation at a moderate temperature will yield larger, more easily filterable particles.
-
-
Effective Crude Product Washing:
-
Use a reslurry wash. After the initial filtration, transfer the wet cake back to the vessel, add fresh, cold solvent, and agitate for 30-60 minutes before re-filtering. This is far more effective at removing trapped mother liquor and impurities than simply rinsing the top of the filter cake.
-
-
Systematic Recrystallization:
-
Solvent Selection: Ensure you are using a solvent system (e.g., hexane/ethyl acetate) with a steep solubility curve—high solubility at high temperature, low solubility at low temperature.[12]
-
Seeding: Once the solution is saturated and cooling has begun, add a small amount (0.1-1% by weight) of pure seed crystals. This provides a template for crystal growth and ensures consistent morphology.
-
Controlled Cooling Profile: Do not crash cool the batch. Implement a slow, linear cooling ramp (e.g., 10-20 °C per hour). A slower cooling rate promotes the growth of larger, purer crystals.
-
Sources
- 1. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. US8288533B1 - Methods for preparing benzoxazines using aqueous solvent - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5543516A - Process for preparation of benzoxazine compounds in solventless systems - Google Patents [patents.google.com]
- 7. A truly bio-based benzoxazine derived from three natural reactants obtained under environmentally friendly conditions and its polymer properties - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Alternative Catalysts for 1,4-Benzoxazine Synthesis
Welcome to the Technical Support Center for the synthesis of 1,4-benzoxazines using alternative catalysts. This guide is designed for researchers, scientists, and drug development professionals who are exploring methodologies beyond traditional synthetic routes. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for a variety of modern catalytic systems. Our aim is to equip you with the practical knowledge to not only execute these reactions but also to understand the underlying chemical principles, enabling you to troubleshoot and optimize your syntheses effectively.
Section 1: Troubleshooting Guides
Palladium-Catalyzed Synthesis
Palladium catalysis is a powerful tool for the formation of C-N and C-O bonds, making it highly applicable to the synthesis of 1,4-benzoxazines, often through intramolecular Buchwald-Hartwig amination or similar cross-coupling reactions.
Common Issues & Solutions
| Issue | Potential Causes | Troubleshooting Steps & Explanations |
| Low to No Product Formation | 1. Inactive Catalyst: The Pd(0) active species has not been generated or has been deactivated. 2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific substrate or reaction conditions. 3. Poor Substrate Reactivity: Steric hindrance or unfavorable electronic properties of the starting material. 4. Base Incompatibility: The base may not be strong enough or may be sterically hindered. | 1. Catalyst Activation: Ensure you are using a reliable Pd(0) source or a suitable precatalyst. If using Pd(II), ensure reductive elimination to Pd(0) is occurring. Consider adding a small amount of a reducing agent if necessary. 2. Ligand Screening: Screen a variety of electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). The choice of ligand is critical for stabilizing the palladium center and promoting reductive elimination. 3. Substrate Modification: If possible, modify the substrate to reduce steric hindrance near the reaction centers. For electron-poor aryl halides, a more electron-rich ligand may be required. 4. Base Optimization: Screen different bases such as NaOtBu, K3PO4, or Cs2CO3. The solubility and strength of the base are crucial. |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of Water: Trace amounts of water can lead to the protonation of key intermediates. 2. Slow Reductive Elimination: If the final C-N or C-O bond formation is slow, side reactions can occur. | 1. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly dried solvents and handle reagents under an inert atmosphere. 2. Ligand and Temperature Effects: A more electron-donating ligand can accelerate reductive elimination. Increasing the reaction temperature may also favor the desired product, but this should be done cautiously to avoid degradation. |
| Catalyst Decomposition (Black Precipitate) | 1. High Temperature: Palladium catalysts can agglomerate and precipitate at excessively high temperatures. 2. Oxygen Contamination: Exposure to air can lead to the oxidation and deactivation of the Pd(0) catalyst. | 1. Temperature Control: Optimize the reaction temperature. Sometimes, a slightly lower temperature for a longer duration can prevent catalyst decomposition. 2. Inert Atmosphere: Maintain a strict inert atmosphere (N2 or Ar) throughout the reaction setup and duration. Degas all solvents thoroughly. |
Copper-Catalyzed Synthesis
Copper-catalyzed reactions, such as the Ullmann condensation, offer a more economical alternative to palladium for C-N and C-O bond formation.
Common Issues & Solutions
| Issue | Potential Causes | Troubleshooting Steps & Explanations |
| Sluggish or Incomplete Reaction | 1. Insoluble Copper Salt: The copper catalyst may have poor solubility in the reaction medium. 2. Absence of a Suitable Ligand: While some Ullmann-type reactions are "ligand-free," many benefit from a chelating ligand. 3. High Reaction Temperature Requirement: Traditional Ullmann reactions often require high temperatures, which can be problematic for sensitive substrates. | 1. Catalyst Solubility: Consider using a more soluble copper salt (e.g., CuI, Cu(OAc)2) or a different solvent. 2. Ligand Addition: Introduce a ligand such as 1,10-phenanthroline or an N,N-dimethyl-ethylenediamine to stabilize the copper center and facilitate the reaction. 3. Solvent and Temperature Optimization: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often effective. Carefully optimize the temperature to find a balance between reaction rate and substrate stability. |
| Formation of Homocoupled Products | 1. Catalyst Oxidation State: The catalytic cycle may be stalling, leading to side reactions. | 1. Use of Additives: The addition of a co-catalyst or an additive can sometimes suppress homocoupling. 2. Ligand Modification: A different ligand may alter the redox potential of the copper center, disfavoring homocoupling. |
| Difficulty in Product Purification | 1. Residual Copper: Copper salts can be difficult to remove from the final product. | 1. Workup Procedure: A thorough aqueous workup with an ammonium hydroxide solution can help to complex and remove residual copper. Filtration through a pad of silica gel or celite can also be effective. |
Lewis Acid-Catalyzed Synthesis
Lewis acids like Y(OTf)₃, TiCl₄, or AlCl₃ can catalyze the synthesis of 1,4-benzoxazines through various cyclization pathways.[1][2]
Common Issues & Solutions
| Issue | Potential Causes | Troubleshooting Steps & Explanations |
| Low Yield or No Reaction | 1. Deactivated Lewis Acid: The Lewis acid may be hydrolyzed by trace amounts of water.[3] 2. Insufficient Catalyst Loading: The amount of Lewis acid may not be enough to drive the reaction to completion. 3. Substrate Inhibition: The product or starting material may be coordinating too strongly with the Lewis acid, inhibiting catalyst turnover. | 1. Anhydrous Conditions: Use freshly distilled, dry solvents and handle the Lewis acid under an inert atmosphere.[3] 2. Catalyst Loading Optimization: Perform a catalyst loading study to determine the optimal amount. 3. Temperature and Addition Rate: A higher reaction temperature may help to dissociate the product from the Lewis acid. Slow addition of the substrate to a solution of the Lewis acid can also be beneficial. |
| Formation of Polymeric Side Products | 1. Excessively Strong Lewis Acid: A very strong Lewis acid can promote intermolecular reactions and polymerization. 2. High Concentration: High substrate concentrations can favor intermolecular side reactions. | 1. Screen Lewis Acids: Test a range of Lewis acids with varying strengths. Sometimes a milder Lewis acid is more effective. 2. Dilution: Run the reaction at a lower concentration to favor the intramolecular cyclization. |
Section 2: Frequently Asked Questions (FAQs)
Q1: I am considering switching from a traditional method to a palladium-catalyzed synthesis for my 1,4-benzoxazine. What are the key advantages and disadvantages?
A1:
-
Advantages: Palladium-catalyzed methods often proceed under milder conditions with higher functional group tolerance and can provide access to a wider range of substituted 1,4-benzoxazines. They are also generally more reproducible and scalable than some traditional high-temperature methods.
-
Disadvantages: The primary disadvantage is the cost of palladium catalysts and the often-required phosphine ligands. These reactions can also be sensitive to air and moisture, requiring careful handling and inert atmosphere techniques. Catalyst and ligand screening may be necessary to find the optimal conditions for your specific substrate.
Q2: My copper-catalyzed reaction is not working. What are the first things I should check?
A2:
-
Purity of Starting Materials: Ensure your 2-aminophenol derivative and other starting materials are pure.
-
Solvent and Base: The choice of solvent and base is critical in copper catalysis. Ensure they are compatible and provide sufficient solubility for the reactants and catalyst.
-
Ligand: If you are running a "ligand-free" reaction that is not working, consider adding a simple, inexpensive ligand like 1,10-phenanthroline.
-
Temperature: Copper-catalyzed reactions often require elevated temperatures. Ensure your reaction is being heated to the appropriate temperature.
Q3: What are the main safety concerns when working with Lewis acids?
A3: Many Lewis acids are highly reactive and corrosive.[4] They can react violently with water and protic solvents. Always handle Lewis acids in a well-ventilated fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
Q4: How can I remove the ionic liquid from my reaction mixture after the synthesis?
A4: The non-volatile nature of ionic liquids, which is an advantage during the reaction, can make product isolation challenging.[5] Common methods include:
-
Extraction: If your product is soluble in a nonpolar organic solvent that is immiscible with the ionic liquid, you can perform a liquid-liquid extraction.
-
Distillation/Sublimation: If your product is volatile, you may be able to separate it from the non-volatile ionic liquid by distillation or sublimation under reduced pressure.
-
Precipitation: Adding an anti-solvent may cause your product to precipitate from the ionic liquid.
Q5: Are "green" catalysts like enzymes or bio-based starting materials always a better choice?
A5: While chemoenzymatic methods and the use of renewable starting materials offer significant environmental benefits, they also have their own set of challenges.[6][7] Enzyme-catalyzed reactions can be highly specific, which may limit substrate scope.[7] They also require careful control of pH, temperature, and solvent to maintain enzyme activity. Bio-based starting materials may require more extensive purification than their petrochemical counterparts. The "best" catalyst is always dependent on the specific transformation, desired scale, and available resources.
Section 3: Detailed Experimental Protocols
Protocol: Palladium-Catalyzed Intramolecular Cyclization
This protocol is a general guideline for the synthesis of a 3,4-dihydro-2H-1,4-benzoxazine via an intramolecular Buchwald-Hartwig amination.
Materials:
-
2-(2-halo-phenoxy)-ethylamine derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add the 2-(2-halo-phenoxy)-ethylamine derivative (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add NaOtBu (1.4 mmol) to the flask under a positive flow of argon.
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Stir the reaction mixture at 100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol: Microwave-Assisted, Transition-Metal-Free Synthesis
This protocol describes a one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives using ethanol as a solvent under microwave irradiation.[8]
Materials:
-
2-aminophenol derivative
-
α-haloketone
-
Potassium carbonate (K₂CO₃)
-
Ethanol
Procedure:
-
In a microwave reaction vessel, combine the 2-aminophenol derivative (1.0 mmol), α-haloketone (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add ethanol (5 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.
-
After cooling, filter the reaction mixture and wash the solid with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 1,4-benzoxazine derivative.
Section 4: Visualization of Key Mechanisms and Workflows
Catalytic Cycle for Palladium-Catalyzed Intramolecular Amination
Sources
- 1. Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 3. Lewis Acids and Bases | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cooperative chemoenzymatic synthesis of N-heterocycles via synergizing bio- with organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
"reproducibility issues in the synthesis of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate"
Welcome to the technical support center for the synthesis of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common reproducibility issues encountered during this synthesis. We will delve into the underlying chemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively optimize your synthetic route.
The synthesis of this important benzoxazine derivative, while conceptually straightforward, is often plagued by issues of low yield, difficult purification, and inconsistent results. This guide provides a structured approach to troubleshooting these problems in a question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you might be encountering during your synthesis, providing likely causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Question: I am following the standard protocol (reacting 4-nitro-2-aminophenol with ethyl 2,3-dibromopropionate in the presence of a base) but I am getting very low yields or none of the desired product. What could be the issue?
Answer: This is a common and frustrating issue that can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
Likely Causes & Solutions:
-
Poor Quality of Starting Materials:
-
4-Nitro-2-aminophenol: This starting material can degrade over time, especially if exposed to light and air. Oxidation can lead to the formation of colored impurities that can inhibit the reaction.
-
Solution: Use freshly purchased, high-purity 4-nitro-2-aminophenol. If the purity is suspect, recrystallize it from an appropriate solvent system (e.g., ethanol/water) before use.
-
-
Ethyl 2,3-dibromopropionate: This reagent is susceptible to hydrolysis and decomposition.
-
Solution: Use a freshly opened bottle or distill the reagent under reduced pressure before use. Store it under an inert atmosphere (nitrogen or argon) and in a refrigerator.
-
-
Solvent and Base: The presence of water in the solvent or base can lead to unwanted side reactions.
-
Solution: Use anhydrous potassium carbonate and dry acetone. Acetone should be dried over anhydrous calcium sulfate or molecular sieves.
-
-
-
Suboptimal Reaction Conditions:
-
Insufficient Base: Potassium carbonate is a solid base, and its effectiveness can be limited by its surface area.
-
Solution: Ensure the potassium carbonate is finely powdered to maximize its surface area. You can grind it before use. Also, ensure a sufficient molar excess of the base is used (typically 2-3 equivalents).
-
-
Incorrect Temperature: The reaction is typically run at the reflux temperature of acetone. A lower temperature will result in a sluggish reaction, while a significantly higher temperature (if using a different solvent) could promote decomposition.
-
Solution: Maintain a gentle reflux of the acetone throughout the reaction.
-
-
Reaction Time: The reported reaction time is 17 hours[1]. Shorter reaction times may lead to incomplete conversion.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is still present after 17 hours, you can extend the reaction time.
-
-
-
Chemoselectivity Issues (N- vs. O-Alkylation):
-
The 2-aminophenol moiety has two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). The desired reaction is an initial N-alkylation followed by an intramolecular O-alkylation to form the benzoxazine ring. However, direct O-alkylation can occur as a competing pathway.
-
Solution: The choice of a relatively mild base like potassium carbonate favors N-alkylation. Stronger bases might deprotonate the phenol, increasing the likelihood of O-alkylation as the initial step. Sticking to the recommended base is crucial.
-
-
Problem 2: Formation of Multiple Products and Difficult Purification
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure desired product. What are these byproducts and how can I minimize them?
Answer: The formation of multiple products is a classic sign of competing reaction pathways and over-alkylation. Understanding these pathways is key to suppressing them.
Likely Byproducts & Minimization Strategies:
-
O-Alkylated Intermediate: Direct alkylation of the hydroxyl group of 4-nitro-2-aminophenol can occur.
-
How to Identify: This byproduct will have a different Rf value on TLC compared to the starting material and the desired product. Its mass spectrum will show the addition of the ethyl propionate moiety to the starting material.
-
Minimization: As mentioned earlier, using a milder base like potassium carbonate helps to favor N-alkylation.
-
-
N,N-Dialkylated Product: The secondary amine in the newly formed benzoxazine ring can undergo a second alkylation with another molecule of ethyl 2,3-dibromopropionate. This is a common issue in amine alkylations[2][3].
-
How to Identify: This byproduct will have a significantly higher molecular weight.
-
Minimization:
-
Control Stoichiometry: Use a slight excess of the 4-nitro-2-aminophenol relative to the ethyl 2,3-dibromopropionate.
-
Slow Addition: Add the ethyl 2,3-dibromopropionate dropwise to the reaction mixture at reflux. This maintains a low concentration of the alkylating agent, disfavoring the second alkylation.
-
-
-
Polymerization/Oligomerization: Benzoxazine monomers can sometimes undergo oligomerization, especially at higher temperatures or in the presence of certain impurities[4].
-
How to Identify: These will appear as baseline material or a streak on the TLC plate.
-
Minimization: Maintain a controlled reflux temperature and use pure starting materials.
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the desired product from the byproducts. A silica gel column with a gradient elution system of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: Once a reasonably pure fraction is obtained from column chromatography, recrystallization from a suitable solvent (e.g., ethanol) can provide the final, highly pure product.
Experimental Protocol: A Self-Validating Approach
This detailed protocol incorporates the troubleshooting advice to enhance reproducibility.
Materials:
-
4-Nitro-2-aminophenol (high purity)
-
Ethyl 2,3-dibromopropionate (distilled)
-
Anhydrous potassium carbonate (finely powdered)
-
Anhydrous acetone
-
TLC plates (silica gel 60 F254)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Preparation:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitro-2-aminophenol (1.0 eq) and finely powdered anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetone to the flask.
-
-
Reaction:
-
Heat the mixture to a gentle reflux with vigorous stirring.
-
In a separate flask, prepare a solution of ethyl 2,3-dibromopropionate (0.95 eq) in anhydrous acetone.
-
Add the ethyl 2,3-dibromopropionate solution dropwise to the refluxing mixture over a period of 1-2 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The starting material spot should diminish, and a new, higher Rf spot corresponding to the product should appear.
-
Continue refluxing for 17-24 hours or until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The residue can be washed with a dilute sodium hydroxide solution and then extracted with an organic solvent like ether or methylene chloride[1].
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and evaporate the solvent.
-
Recrystallize the solid product from ethanol to obtain pure ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.
-
Data Presentation: Critical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Aminophenol:Dibromopropionate) | 1 : 0.95 | Minimizes N,N-dialkylation. |
| Base (Anhydrous K2CO3) | 2.5 equivalents | Ensures complete reaction and favors N-alkylation. |
| Solvent | Anhydrous Acetone | Good solubility for reactants and appropriate reflux temperature. |
| Temperature | Reflux (~56 °C) | Provides sufficient energy for the reaction without promoting decomposition. |
| Addition of Alkylating Agent | Dropwise over 1-2 hours | Maintains a low concentration to prevent over-alkylation. |
| Reaction Time | 17-24 hours (TLC monitored) | Ensures complete conversion of the starting material. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like sodium hydride or triethylamine?
A1: It is not recommended. A strong base like sodium hydride will readily deprotonate the phenolic hydroxyl group, leading to a significant amount of the O-alkylated byproduct. Triethylamine is often not a strong enough base to effectively drive this reaction to completion. Anhydrous potassium carbonate provides the right balance of basicity for this specific transformation.
Q2: Can I use a different solvent, like DMF or DMSO?
A2: While polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, they can also lead to more side reactions and make purification more difficult due to their high boiling points[5]. Acetone is a good choice because it is relatively easy to remove and provides a suitable reaction temperature.
Q3: My final product is a dark oil instead of a solid. What should I do?
A3: A dark oil indicates the presence of impurities. This is a strong indication that further purification is necessary. Re-purify using column chromatography. If the product is known to be a solid, the oily nature is due to impurities preventing crystallization.
Q4: How can I confirm the structure of my final product?
A4: Standard analytical techniques should be used for structural confirmation:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the proposed reaction mechanism for the synthesis of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.
Caption: Proposed reaction pathway for the synthesis.
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and resolving issues during the synthesis.
Caption: A logical guide for troubleshooting synthesis issues.
References
-
Bunce, R. A., et al. (2007). Acid-catalyzed reaction of anthranilic acids with ortho esters. The Journal of Organic Chemistry, 72(13), 4786-4791. Available at: [Link]
-
Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 215-250. Available at: [Link]
-
Synthesis of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (4). (n.d.). PrepChem. Available at: [Link]
-
Verma, M., Singh, S., & Singh, K. N. (2003). Synthesis of some new benzoxazine derivatives of biological interest. Oriental Journal of Chemistry, 19(2), 423-426. Available at: [Link]
-
Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2021). Journal of Molecular Structure, 1230, 129895. Available at: [Link]
-
Glycerol Valorization towards a Benzoxazine Derivative through a Milling and Microwave Sequential Strategy. (2020). Molecules, 25(15), 3485. Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). The Journal of Organic Chemistry, 84(23), 15557-15566. Available at: [Link]
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Selective alkylation of aminophenols. (2010). ARKIVOC, 2010(9), 293-299. Available at: [Link]
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Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. (2018). Green Chemistry, 20(14), 3291-3296. Available at: [Link]
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1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2023). Journal of Pharmaceutical Negative Results, 14(3), 245-252. Available at: [Link]
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3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. (2019). Journal of the Serbian Chemical Society, 84(0), 1-36. Available at: [Link]
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Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). The Journal of Organic Chemistry, 84(23), 15557-15566. Available at: [Link]
- Process for the mono-N-alkylation of aminophenols. (2020). Google Patents. CN110740987A.
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Protonation Effects on the Benzoxazine Formation Pathways and Products Distribution. (2021). Chemistry – A European Journal, 27(1), 225-233. Available at: [Link]
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Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Available at: [Link]
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Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. (2020). Organic Syntheses, 97, 96-124. Available at: [Link]
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Synthesis and characterization of nitrogen-rich polybenzoxazines for energetic applications. (2022). High Performance Polymers, 34(4), 455-464. Available at: [Link]
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N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
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Ethyl 11a,12-Dihydrobenzo[b]benzo[6][7][8][9]oxazino[2,3-e][8][9]oxazine-5a(6H)-carboxylate. (2020). Molbank, 2020(2), M1125. Available at: [Link]
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Avoiding Over-alkylation. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the In Vitro Cytotoxicity of Nitrobenzoxazines Against Cancer Cell Lines
This guide provides a comprehensive comparison of the in vitro cytotoxic effects of various nitrobenzoxazine derivatives against a range of cancer cell lines. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel anticancer agents. This document synthesizes findings from multiple studies to offer insights into structure-activity relationships and potential mechanisms of action.
Introduction: The Rationale for Nitrobenzoxazines in Oncology Research
Benzoxazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Their rigid bicyclic structure provides a unique scaffold for the design of targeted therapeutic agents. The introduction of a nitro group (-NO2) to the benzoxazine framework is a strategic chemical modification aimed at enhancing anticancer potency. Nitroaromatic compounds are known to exhibit a range of biological effects, and in the context of oncology, they can act as bioreductive prodrugs, showing selective toxicity towards hypoxic tumor cells.[2][3] The strongly electron-withdrawing nature of the nitro group can also modulate the molecule's overall electronic properties, potentially influencing its interaction with biological targets.
This guide will delve into the experimental data from various studies to provide a comparative analysis of the cytotoxic profiles of different nitro-substituted benzoxazine and related structures.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of various nitro-substituted and related heterocyclic compounds against several human cancer cell lines. The data has been compiled from multiple peer-reviewed studies. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions, such as cell passage number, reagent sources, and incubation times.
Table 1: Cytotoxicity of Nitrobenzyl Derivatives of Camptothecin
| Compound | Cancer Cell Line | Assay | IC50 (nM) | Fold Decrease in Cytotoxicity vs. SN-38 | Reference |
| SN-38 (Parent Compound) | K562 (Human Leukemia) | MTS | 3.0 | - | [3] |
| 2-Nitrobenzyl-SN-38 | K562 (Human Leukemia) | MTS | 25.9 | 8 | [3] |
| 3-Nitrobenzyl-SN-38 | K562 (Human Leukemia) | MTS | 12.2 | 4 | [3] |
| 4-Nitrobenzyl-SN-38 | K562 (Human Leukemia) | MTS | 58.0 | 19 | [3] |
SN-38 is the active metabolite of the chemotherapy drug irinotecan.
Expert Interpretation: The addition of a nitrobenzyl group to the C-10 position of SN-38, a potent topoisomerase I inhibitor, generally reduces its cytotoxicity.[3] This is a key characteristic of a prodrug strategy, where the modified, less toxic compound is designed to be activated under specific conditions, such as the hypoxic environment of a tumor.[2][3] The variation in potency among the 2-nitro, 3-nitro, and 4-nitro isomers suggests that the position of the nitro group influences the molecule's activity, potentially by affecting its susceptibility to enzymatic reduction or its interaction with the target enzyme.[3]
Table 2: Cytotoxicity of Various Benzoxazine and Benzoxazinone Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| OBOP-01 (Benzoxazine Derivative) | MCF-7 (Human Breast Cancer) | MTT | 1520 ± 20 | [4] |
| OBOP-02 (Benzoxazine Derivative) | MCF-7 (Human Breast Cancer) | MTT | 1720 ± 20 | [4] |
| Benzoxazinone Derivative 7 | HepG2 (Human Liver Cancer) | Not Specified | <10 | [5] |
| Benzoxazinone Derivative 7 | MCF-7 (Human Breast Cancer) | Not Specified | <10 | [5] |
| Benzoxazinone Derivative 7 | HCT-29 (Human Colon Cancer) | Not Specified | <10 | [5] |
| Benzoxazinone Derivative 15 | HepG2 (Human Liver Cancer) | Not Specified | <10 | [5] |
| Benzoxazinone Derivative 15 | MCF-7 (Human Breast Cancer) | Not Specified | <10 | [5] |
| Benzoxazinone Derivative 15 | HCT-29 (Human Colon Cancer) | Not Specified | <10 | [5] |
Expert Interpretation: The benzoxazine derivatives OBOP-01 and OBOP-02 exhibit moderate cytotoxicity against the MCF-7 breast cancer cell line.[4] In contrast, several benzoxazinone derivatives demonstrated significant antiproliferative activity against liver, breast, and colon cancer cell lines, with IC50 values below 10 µM.[5] These findings highlight the potential of the benzoxazinone scaffold as a promising starting point for the development of potent anticancer agents. The high selectivity of some of these derivatives for cancer cells over normal fibroblasts (selectivity index of ~5-12) is a particularly encouraging characteristic for further drug development.[5]
Table 3: Cytotoxicity of Other Nitroaromatic Compounds
| Compound Class | Cancer Cell Lines | Assay | IC50 Range (µM) | Reference |
| Nitrated and Non-nitrated Compounds | HL-60, Jurkat, MCF-7 | Not Specified | < 8.5 (for 5 compounds) | [6][7] |
| Triazene Derivatives | PC3, HT29, Hela, HL60, Jurkat, K562, MCF7, HepG2 | LDH, Trypan Blue | 0.560 - 15.54 | [8] |
| Ortho-nitrobenzyl derivatives (ON-1, ON-2, ON-3) | Human breast and ovarian cancer cell lines | MTT | Selective against cancer cells | [9] |
Expert Interpretation: A broader screening of nitroaromatic compounds has revealed that several exhibit high antiproliferative activity against various cancer cell lines.[6][7] The presence of a good leaving group (e.g., bromide or chloride) at the benzylic position in some of these active compounds suggests a mechanism of action related to their alkylating properties.[6][7] Furthermore, studies on ortho-nitrobenzyl derivatives have shown selective cytotoxicity towards cancer cells compared to non-tumoral cell lines, with metabolic activation enhancing this effect.[9]
Key Mechanistic Insights
The cytotoxic effects of nitrobenzoxazines and related compounds are believed to be mediated by several mechanisms of action.
Hypoxia-Activated Prodrugs
Nitroaromatic compounds can be selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors. Endogenous reductases can reduce the nitro group to more reactive species, such as nitroso, hydroxylamine, and amine metabolites. This "electronic switch" can lead to the release of a potent cytotoxic agent within the tumor, minimizing systemic toxicity.[2]
Caption: Hypoxia-activated prodrug mechanism of nitro-compounds.
Induction of Apoptosis
Several studies have indicated that benzoxazinone derivatives can induce apoptosis in cancer cells. This programmed cell death is often mediated by the upregulation of tumor suppressor proteins like p53 and the activation of executioner caspases, such as caspase-3.[5]
Caption: Apoptosis induction pathway by nitrobenzoxazine derivatives.
Alkylating Properties and DNA Damage
The presence of a good leaving group at the benzylic position of some nitroaromatic compounds suggests they may act as alkylating agents.[6][7] These compounds can form covalent bonds with nucleophilic sites on biomolecules, including DNA, leading to DNA damage, cell cycle arrest, and ultimately, cell death. Studies using the comet assay and γ-H2AX foci formation have confirmed that some ortho-nitrobenzyl derivatives induce double-strand breaks in DNA.[9]
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different laboratories, it is crucial to follow standardized protocols. The MTT assay is a widely used colorimetric method for assessing cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells per well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.
-
Include appropriate controls:
-
Untreated control: Cells in medium without the compound.
-
Vehicle control: Cells in medium with the highest concentration of the solvent used to dissolve the compound.
-
Positive control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
After the treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The available evidence suggests that nitrobenzoxazines and related nitroaromatic scaffolds are a promising area for anticancer drug discovery. Their potential for selective activation in hypoxic tumors and their ability to induce apoptosis and DNA damage provide multiple avenues for therapeutic intervention. The structure-activity relationships observed, such as the influence of the nitro group's position and the presence of leaving groups, offer valuable guidance for the design of next-generation compounds with improved potency and selectivity.
Future research should focus on synthesizing and screening a broader library of nitrobenzoxazine derivatives against a diverse panel of cancer cell lines. In-depth mechanistic studies are warranted to elucidate the specific reductases involved in their activation and to fully characterize the downstream signaling pathways leading to cell death. Furthermore, in vivo studies in relevant animal models will be essential to validate the preclinical efficacy and safety of the most promising candidates.
References
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- Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed.
- Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. PMC - NIH.
- In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activ
- (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents.
- Antioxidant and Antitumor Potential of Some Benzoxazines Against MCF‐7 Cell Lines Using InVitro and InSilico Approaches.
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Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][2][10]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. MDPI.
- Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed.
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A Guide to the Reproducible Evaluation of Ethyl 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Protocols for Anti-Inflammatory and Anticancer Screening
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey paved with rigorous experimentation and a commitment to reproducible results. This guide focuses on ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a member of the promising benzoxazine class of heterocyclic compounds. While direct biological data for this specific molecule is not yet prevalent in public literature, the well-documented anti-inflammatory and anticancer activities of its structural analogues compel a thorough and reproducible investigation into its potential.[1][2][3][4][5][6]
This document provides a framework for the synthesis, experimental evaluation, and statistical validation of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, with a focus on establishing a self-validating system for generating reliable and comparable data.
Introduction to the Therapeutic Potential of Benzoxazines
The benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][6] Notably, recent studies on 2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated significant anti-inflammatory effects in microglial cells by reducing nitric oxide (NO) production and down-regulating pro-inflammatory cytokines through the Nrf2-HO-1 signaling pathway.[1][7] Furthermore, various benzoxazinone derivatives have shown potent cytotoxic effects against several cancer cell lines, including HeLa, breast (MCF-7), and liver (HepG2) cancer cells.[8][9][10]
The subject of this guide, ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, combines the core benzoxazine structure with a nitro group, a moiety known to be present in various bioactive compounds.[11] This structural combination warrants a systematic evaluation of its therapeutic potential.
Synthesis of Ethyl 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
A reproducible synthesis is the cornerstone of any experimental evaluation of a novel compound. The following protocol is based on established methods for the synthesis of this molecule.[12]
Experimental Protocol: Synthesis
-
Reaction Setup: To a refluxing mixture of anhydrous potassium carbonate (19 g) and 4-nitro-2-aminophenol (70.9 g) in dry acetone (500 ml), add ethyl 2,3-dibromopropionate (29.2 g) dropwise.
-
Reflux: Maintain the reaction mixture at reflux for 17 hours.
-
Filtration: After cooling, filter the mixture to remove insoluble salts.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure.
-
Work-up: Wash the residue with a dilute sodium hydroxide solution.
-
Extraction: Extract the aqueous layer sequentially with diethyl ether and methylene chloride.
-
Final Evaporation: Evaporate the solvents from the combined organic extracts to yield the crude product.
-
Purification and Characterization: Purify the crude product by column chromatography and characterize using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
A critical aspect of reproducibility is the thorough characterization of the synthesized compound to ensure that subsequent biological assays are performed on a well-defined chemical entity.
Proposed In Vitro Biological Evaluation
Based on the activities of related compounds, we propose the evaluation of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate for both anti-inflammatory and anticancer activities.
Assessment of Anti-Inflammatory Activity
A common and reliable method for in vitro screening of anti-inflammatory potential is the inhibition of protein denaturation assay.
Experimental Protocol: Inhibition of Albumin Denaturation
-
Preparation of Solutions:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare stock solutions of the test compound (ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) and a standard anti-inflammatory drug (e.g., Diclofenac Sodium) in a suitable solvent (e.g., DMSO).
-
-
Reaction Mixture: In separate tubes, mix 0.5 mL of the 1% BSA solution with 0.5 mL of the test compound or standard drug at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
pH Adjustment: Adjust the pH of the reaction mixtures to 6.3.
-
Incubation: Incubate the samples at room temperature for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the samples at 72°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Data Presentation: Hypothetical Anti-Inflammatory Activity
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation | IC₅₀ (µg/mL) |
| Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | 10 | Experimental Data | Calculated |
| 50 | Experimental Data | ||
| 100 | Experimental Data | ||
| 250 | Experimental Data | ||
| 500 | Experimental Data | ||
| Diclofenac Sodium (Standard) | 10 | Experimental Data | Calculated |
| 50 | Experimental Data | ||
| 100 | Experimental Data | ||
| 250 | Experimental Data | ||
| 500 | Experimental Data |
Assessment of Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7, or HepG2) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a standard anticancer drug (e.g., Doxorubicin) for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Data Presentation: Hypothetical Anticancer Activity
| Compound | Cell Line | Concentration (µM) | % Cell Viability | IC₅₀ (µM) |
| Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | HeLa | Experimental Data | Experimental Data | Calculated |
| MCF-7 | Experimental Data | Experimental Data | Calculated | |
| HepG2 | Experimental Data | Experimental Data | Calculated | |
| Doxorubicin (Standard) | HeLa | Experimental Data | Experimental Data | Calculated |
| MCF-7 | Experimental Data | Experimental Data | Calculated | |
| HepG2 | Experimental Data | Experimental Data | Calculated |
Reproducibility and Statistical Validation
To ensure the trustworthiness of the experimental findings, a robust statistical analysis is paramount.
-
Replicates: Each experiment should be performed in at least triplicate to assess the variability of the data.
-
Dose-Response Curves: The IC₅₀ (half-maximal inhibitory concentration) values should be determined by plotting the percentage of inhibition or viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Statistical Significance: The statistical significance of the observed effects should be determined using appropriate statistical tests, such as the Student's t-test or ANOVA, to compare the effects of the test compound with the control and standard drug. A p-value of less than 0.05 is typically considered statistically significant.
Comparative Analysis
A direct comparison with a known standard under identical experimental conditions is crucial for contextualizing the potency of the test compound. For the anti-inflammatory assay, Diclofenac Sodium is a suitable standard. For the anticancer assays, Doxorubicin is a widely used reference compound.
Furthermore, a comparison with published data for structurally similar benzoxazine derivatives can provide insights into the structure-activity relationship (SAR) of this class of compounds. For instance, certain benzoxazolone derivatives have shown anti-inflammatory activity against IL-6 with IC₅₀ values in the low micromolar range (5-10 µM).[13]
Visualizing Experimental Workflows
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Personal Protective Equipment and Disposal
This document provides essential safety and handling protocols for ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a compound utilized in the synthesis of biologically active molecules and advanced materials.[1] Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide is synthesized from an expert analysis of its core chemical structures: the benzoxazine ring and the aromatic nitro group. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of all laboratory personnel.
Hazard Assessment: A Tale of Two Moieties
The primary hazards associated with this compound are derived from its constituent functional groups. Understanding these is critical to appreciating the causality behind the recommended protective measures.
-
The Benzoxazine Core: Benzoxazine derivatives are known to be irritants. A safety data sheet for the closely related compound, 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine, classifies it as a substance that causes skin and serious eye irritation.[2] Therefore, it is imperative to prevent any direct contact with the skin or eyes.
-
The Aromatic Nitro Group: Aromatic nitro compounds as a class present more severe risks. They are often toxic if swallowed, inhaled, or absorbed through the skin.[3] Many are flammable, and di- and tri-nitro derivatives can be explosive under conditions of heat or shock.[4] While this compound is a mono-nitro derivative, the potential for thermal instability, especially when mixed with other chemicals or impurities, cannot be disregarded.[5] Prolonged or repeated exposure to some aromatic nitro compounds can cause organ damage.[3]
Based on this composite analysis, ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate should be handled as a substance that is, at a minimum, a skin and eye irritant and is potentially toxic via inhalation, ingestion, and dermal absorption.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following equipment must be worn at all times when handling the compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[2][6]
-
Minimum Requirement: ANSI-rated (or equivalent, e.g., EN 166) chemical splash goggles must be worn whenever the compound is handled, even in solid form.
-
Best Practice: When there is a significant risk of splashing (e.g., when transferring solutions or during heating), a face shield should be worn in addition to safety goggles to protect the entire face.
Skin and Body Protection
-
Gloves: Given that skin absorption is a primary route of exposure for aromatic nitro compounds, selecting the correct gloves is critical.[4] Nitrile gloves are a suitable initial choice for incidental contact. If prolonged contact is anticipated or if working with the compound in solution, consult a glove compatibility chart for the specific solvent being used. Always double-glove if there is a high risk of contamination. Gloves must be inspected for tears before each use and changed immediately if contaminated.[7]
-
Laboratory Coat: A flame-resistant laboratory coat is required. It should be fully buttoned with sleeves rolled down to provide maximum coverage. This coat should be removed before leaving the laboratory to prevent the spread of contamination.[8]
-
Apparel: Full-length pants and closed-toe shoes are mandatory.[9] Shorts, skirts, and sandals are strictly prohibited as they expose skin to potential spills.[7]
Respiratory Protection
While handling the solid compound in a well-ventilated area may not generate significant dust, the potential toxicity warrants caution.
-
Engineering Controls: All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation of airborne particles.
-
When Required: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[10]
The following table summarizes the required PPE for common laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Nitrile Gloves | Lab Coat | Required (Fume Hood) |
| Transferring Solid | Safety Goggles | Nitrile Gloves | Lab Coat | Required (Fume Hood) |
| Preparing Solutions | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required (Fume Hood) |
| Running Reactions | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required (Fume Hood) |
| Post-Reaction Workup | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required (Fume Hood) |
Operational and Disposal Plans
Adherence to strict procedural steps is a self-validating system for safety.
Workflow for Donning and Doffing PPE
Properly putting on and removing PPE prevents cross-contamination. The sequence is critical to ensure that contaminants are not transferred to your skin or clean areas.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are accessible and unobstructed.[2] Designate a specific area within the fume hood for the handling of this compound.
-
Weighing: Tare a suitable container on the balance. Working within the fume hood, carefully transfer the desired amount of the solid compound using a clean spatula. Avoid creating dust.
-
Transfer: If adding the solid to a reaction vessel, do so slowly and carefully within the fume hood. If preparing a solution, add the solid to the solvent; never the other way around, especially with reactive chemicals.
-
Heating: If the reaction requires heating, use a heating mantle with a stirrer to ensure even temperature distribution and prevent bumping.[7] Aromatic nitro compounds should not be heated under alkaline conditions as this can lead to decomposition.[4]
-
Post-Handling: After use, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.[8] All wipes used for decontamination are considered hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Spill: For a small spill of the solid, evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent material like sand or vermiculite.[3] Do not dry sweep. Carefully scoop the mixture into a labeled, sealed container for hazardous waste disposal. For a large spill, evacuate the laboratory, close the doors, and contact your institution's emergency response team.[11]
Waste Disposal Plan
Improper disposal can lead to environmental contamination and potential reactions in the waste stream.
-
Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weighing paper, absorbent pads, wipes) must be placed in a clearly labeled, sealed hazardous waste container.[12]
-
Chemical Waste: Unused compound and reaction waste containing the compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Specifically, avoid mixing with strong reducing agents or strong bases.[4]
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[13] Do not pour any amount of this chemical down the drain.[11]
By adhering to these rigorous PPE, handling, and disposal protocols, researchers can safely harness the synthetic potential of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate while ensuring the integrity of their laboratory environment and personal well-being.
References
- Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene.
- Fisher Scientific. (2025). 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine - SAFETY DATA SHEET.
- Angene Chemical. (2024). Safety Data Sheet: Ethyl 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4- benzoxazine-6-carboxylate.
- MDPI. (2024). Partially Bio-Based Benzoxazine Monomers Derived from Thymol.
- Unknown. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
- Croner-i. 10: Aromatic halogenated amines and nitro-compounds.
- CSUB. Topic 1: Safety in the Organic Chemistry Laboratory.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic.
- MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization.
- Chemos GmbH&Co.KG. (2020). Safety Data Sheet: 1-methyl-6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione.
- ETH Zurich. Laboratory Safety Guidelines.
- ResearchGate. (2025). Benzoxazine-Based Thermosets with Autonomous Self-Healing Ability.
- CymitQuimica. (2024). Safety Data Sheet: ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Organic Syntheses. Working with Hazardous Chemicals.
- Cerritos College. Organic Chemistry Laboratory Safety Notes.
- PubChem. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one.
- BenchSci. (2024). Lab Safety Rules and Guidelines.
- ESSR, University of Maryland. Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds.
- ACS Publications. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- Google Patents. (2016). Benzoxazines and compositions containing the same.
- Chem-Impex. Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.
- NOAA. 2,4-dinitrofluorobenzene - Report | CAMEO Chemicals.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- MDPI. (2023). A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability.
- EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
Sources
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- 4. iloencyclopaedia.org [iloencyclopaedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
